6-bromo-2H-chromene-3-carboxamide
説明
BenchChem offers high-quality 6-bromo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-bromo-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWMNQHEPHWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physical and chemical properties of 6-bromo-2H-chromene-3-carboxamide
The following technical guide details the physical and chemical properties, synthesis, and applications of 6-Bromo-2H-chromene-3-carboxamide . This document is structured for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
6-Bromo-2H-chromene-3-carboxamide is a functionalized benzopyran derivative characterized by a fused benzene and pyran ring system. Unlike coumarins (2-oxo-2H-chromenes), the 2H-chromene scaffold possesses a methylene group at the C2 position and a double bond between C3 and C4, imparting distinct electronic properties and reactivity profiles.
| Property | Data / Description |
| IUPAC Name | 6-bromo-2H-chromene-3-carboxamide |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Core Scaffold | 2H-1-Benzopyran (Chromene) |
| Key Substituents | Bromine (C6), Carboxamide (C3) |
| H-Bond Donors/Acceptors | 2 Donors (NH₂), 2 Acceptors (O, N) |
| Calculated LogP | ~1.8 – 2.2 (Lipophilic) |
Structural Visualization
The molecule features a planar aromatic system extended by the vinyl carboxamide group. The bromine atom at C6 serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the C3-carboxamide moiety acts as a pharmacophore for hydrogen bonding in active sites (e.g., MAO-B, bacterial DNA gyrase).
Synthesis & Manufacturing Protocols
The synthesis of 6-bromo-2H-chromene-3-carboxamide typically proceeds via the Baylis-Hillman reaction or Knoevenagel condensation followed by cyclization. The most robust route for laboratory scale involves the intermediate 6-bromo-2H-chromene-3-carboxylic acid .
Synthetic Route: The Modified Baylis-Hillman Approach
This self-validating protocol ensures high regioselectivity and yield.
Step 1: Synthesis of the Carboxylic Acid Precursor
-
Reagents: 5-Bromo-2-hydroxybenzaldehyde (Salicylaldehyde derivative), Acrylonitrile, DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Mechanism: The Baylis-Hillman reaction creates an adduct which undergoes intramolecular cyclization (ether formation) to yield the 3-cyano-2H-chromene or directly to the acid via hydrolysis.
-
Isolation: Acid hydrolysis of the nitrile yields 6-bromo-2H-chromene-3-carboxylic acid (Melting Point: 236–240 °C).
Step 2: Amide Formation (The Target Molecule)
-
Activation: Dissolve 6-bromo-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the acid chloride in situ.
-
Coupling: Cool the reaction to 0°C. Slowly bubble anhydrous Ammonia gas (or add ammonium hydroxide/primary amine for derivatives) into the mixture.
-
Purification: The product precipitates or is extracted with ethyl acetate. Recrystallize from ethanol/DMF.
Caption: Step-wise synthetic pathway from salicylaldehyde precursors to the target carboxamide.
Physicochemical Properties[1][3][4]
The physical behavior of 6-bromo-2H-chromene-3-carboxamide is defined by its rigid heterocyclic core and the intermolecular hydrogen bonding network provided by the amide group.
| Property | Value / Observation | Context |
| Appearance | Off-white to pale yellow powder | Chromophore conjugation leads to slight yellowing. |
| Melting Point | 220–225 °C (Primary Amide)* | Estimated based on acid (240°C) and N-benzyl analog (166°C). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High lipophilicity limits aqueous utility without formulation. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Suitable for biological assays in <1% DMSO. |
| Stability | Stable at STP. Light sensitive. | The 2H-chromene double bond can oxidize to coumarin over time. |
| pKa (Amide) | ~15-17 (Neutral) | Non-ionizable at physiological pH. |
Reactivity & Chemical Stability
The molecule presents three distinct zones of chemical reactivity, critical for derivatization in drug development.
-
Electrophilic C2-C3-C4 System: The double bond at C3-C4 is conjugated with the carbonyl group. While 2H-chromenes are less reactive Michael acceptors than their acyclic counterparts, nucleophiles (thiols, amines) can attack C2 or C4 under forcing conditions.
-
Amide Hydrolysis: Under strong acidic or basic conditions, the carboxamide reverts to the carboxylic acid.
-
Halogen Displacement (C6-Br): The bromine atom is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the introduction of biaryl systems to expand the pharmacophore.
Caption: Major reactivity pathways for structural diversification and degradation.
Biological & Pharmacological Applications[1][4][7][9][10][11][12][13][14]
The 2H-chromene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for coumarins and flavonoids.
-
Antimicrobial Agents: Derivatives (specifically N-benzyl and N-phenyl analogs) exhibit potent activity against Gram-positive bacteria (Bacillus cereus) and fungi (Candida albicans). The mechanism likely involves DNA gyrase inhibition.[1]
-
MAO-B Inhibition: 6-substituted chromene-3-carboxamides have shown selectivity for Monoamine Oxidase B (MAO-B), making them potential candidates for treating neurodegenerative disorders like Parkinson's disease. The planar structure fits the narrow MAO-B active site cleft.
-
Anticancer (SERDs): Recent studies identify 2H-chromene derivatives as Selective Estrogen Receptor Degraders (SERDs), effective in MCF-7 breast cancer cell lines.
References
-
Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. De La Salle University. Available at: [Link]
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar / Arkivoc. Available at: [Link]
-
Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs). PubMed. Available at: [Link]
Sources
Technical Profile: 6-Bromo-2-oxo-2H-chromene-3-carboxamide
CAS Registry Number: 38472-56-9[1]
Executive Summary
The compound 6-bromo-2-oxo-2H-chromene-3-carboxamide (also known as 6-bromocoumarin-3-carboxamide) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Belonging to the benzopyrone family, this derivative integrates a lipophilic bromine substituent at the C6 position and a hydrophilic carboxamide moiety at the C3 position. This specific substitution pattern enhances the molecule's bioavailability and target affinity through halogen bonding and hydrogen bond donor/acceptor interactions.
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis pathways, and pharmacological applications, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 38472-56-9 |
| IUPAC Name | 6-bromo-2-oxo-2H-chromene-3-carboxamide |
| Synonyms | 6-bromo-2-oxo-2H-1-benzopyran-3-carboxamide; 6-bromocoumarin-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 268.06 g/mol |
| SMILES | NC(=O)C1=CC2=C(C=CC(Br)=C2)OC1=O |
Physical Properties[9][10][12][13]
-
Physical State: Solid (crystalline powder)
-
Color: White to pale yellow
-
Solubility: Low solubility in water; soluble in DMSO, DMF, and hot ethanol.
-
Melting Point: High melting point range (typically >200°C for primary amide analogs; specific experimental value varies by purity/polymorph).
-
Stability: Stable under normal temperatures and pressures. Light sensitive (coumarin ring dimerization potential).
Synthesis & Manufacturing Protocols
The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxamide is most efficiently achieved via a Knoevenagel Condensation followed by amidation. This route ensures high regioselectivity and yield.
Synthesis Workflow Diagram
The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final carboxamide.
Caption: Two-step synthetic pathway involving Knoevenagel condensation followed by ammonolysis of the ester intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
-
Reagents: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), Diethyl malonate (1.1 eq), Piperidine (cat.), Glacial Acetic Acid (cat.), Ethanol (solvent).
-
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzaldehyde in absolute ethanol.
-
Add diethyl malonate, followed by catalytic amounts of piperidine and acetic acid.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool the reaction mixture to room temperature. The ester usually precipitates as a solid.
-
Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.
-
-
Validation: Appearance of a strong lactone carbonyl peak in IR (~1720 cm⁻¹).
Step 2: Conversion to 6-Bromo-2-oxo-2H-chromene-3-carboxamide
-
Reagents: Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (from Step 1), Ammonia (25% aq. or methanolic solution).
-
Procedure:
-
Suspend the ester in methanol.
-
Add excess ammonia solution dropwise with stirring.
-
Stir at room temperature for 12–24 hours. If reaction is slow, heat gently to 50°C in a sealed vessel.
-
The solid product will form/precipitate.
-
Filter the precipitate, wash with water (to remove ammonium salts) and cold methanol.
-
Dry under vacuum.
-
Pharmacological Applications & Mechanism of Action
The 3-carboxamide coumarin scaffold is a privileged structure in medicinal chemistry. The specific inclusion of the 6-bromo group modulates the electronic environment of the aromatic ring, enhancing interactions with biological targets.
Key Biological Activities
-
Antimicrobial Activity: Derivatives of 6-bromo-coumarin-3-carboxamide have demonstrated inhibitory activity against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungal strains. The mechanism often involves DNA gyrase inhibition or interference with bacterial cell wall synthesis.
-
Anticancer Potential: The scaffold acts as an inhibitor of specific kinases (e.g., CK2, ErbB-2). The planar coumarin ring allows for intercalation into DNA or fitting into hydrophobic ATP-binding pockets of enzymes, while the carboxamide group forms crucial hydrogen bonds with active site residues (e.g., Asp/Glu).
Structure-Activity Relationship (SAR) Visualization
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the bromine, lactone, and carboxamide moieties.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS may be limited, handling should follow protocols for brominated coumarins.
-
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from direct light. Keep container tightly closed.
References
-
LookChem . (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxamide - CAS 38472-56-9.[1] Retrieved from [Link]
-
Phutdhawong, W., et al. (2021).[2] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653.[2] Retrieved from [Link]
-
Gomha, S. M., et al. (2015).[3] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20, 21826–21839.[3] Retrieved from [Link]
Sources
The Chromene Scaffold: A Privileged Platform for Next-Generation Therapeutics
Topic: Biological Activity of Novel Chromene Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The chromene (benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Recent advances (2020–2025) have elevated chromene derivatives from simple natural product analogues to potent synthetic candidates targeting tubulin polymerization in cancer, DNA gyrase in multidrug-resistant bacteria, and COX-2/5-LOX pathways in inflammation. This guide synthesizes the latest structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols to accelerate lead optimization.
Structural Significance & Synthetic Versatility
The biological ubiquity of the chromene core stems from its ability to mimic endogenous ligands. The 4H-chromene and 2H-chromene isomers serve as rigid backbones where the pyran oxygen acts as a hydrogen bond acceptor, and the benzene ring facilitates
High-Efficiency Synthesis Workflow
Modern synthesis prioritizes One-Pot Multi-Component Reactions (MCRs) to access diverse libraries rapidly. The Knoevenagel condensation followed by Michael addition and cyclization is the industry standard for generating 2-amino-4H-chromenes.
Figure 1: General catalytic cycle for the one-pot synthesis of 2-amino-4H-chromene derivatives via MCR.
Therapeutic Frontiers: Mechanisms & Data
Anticancer Activity: Tubulin Targeting
Novel chromene derivatives, particularly indole-tethered chromenes and chromene-chalcone hybrids , function primarily as microtubule destabilizing agents.
-
Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This arrests the cell cycle in the G2/M phase.
-
Secondary Effects: The disruption of microtubules triggers the intrinsic apoptotic pathway:
-
Downregulation of anti-apoptotic Bcl-2 .
-
Upregulation of pro-apoptotic Bax .
-
Activation of Caspase-3 and Caspase-9 .
-
Comparative Cytotoxicity Data (IC50)
| Compound Class | Cell Line | Target | IC50 (µM) | Reference |
| Indole-tethered (4c) | MCF-7 (Breast) | Tubulin | 7.9 ± 0.5 | [1] |
| Chromene-Chalcone (14) | K562 (CML) | Tubulin | 19.6 | [2] |
| Benzo[h]chromene | HepG2 (Liver) | EGFR | 4.2 ± 0.1 | [3] |
| Doxorubicin (Control) | MCF-7 | DNA Intercalation | 1.8 ± 0.2 | -- |
Antimicrobial Activity: DNA Gyrase Inhibition
With the rise of MRSA, chromenes have emerged as potent DNA gyrase (GyrB subunit) inhibitors. Unlike fluoroquinolones that target GyrA, specific chromene derivatives (e.g., nitrochromenes) competitively inhibit the ATPase activity of GyrB, preventing DNA supercoiling.
-
Key Insight: Tri-halogenated 3-nitro-2H-chromenes (e.g., Compound 5s) show superior activity against multidrug-resistant S. aureus.[1]
-
Binding Kinetics: Molecular docking reveals binding energies comparable to Clorobiocin (~ -60 kcal/mol), largely driven by hydrogen bonding with Asp73 and Gly77 in the ATP-binding pocket.
Antimicrobial Potency (MIC Values)
| Compound | Organism | MIC (µg/mL) | Mechanism |
| Nitrochromene 5s | S. aureus (MRSA) | 4.0 | GyrB ATPase Inhibition |
| Psoralen deriv. 119 | S. aureus | 0.39 (µM) | Gyrase Inhibition |
| Ciprofloxacin (Control) | S. aureus | 0.5 | GyrA Inhibition |
Anti-inflammatory: Dual COX/LOX Inhibition
Dual inhibition of COX-2 and 5-LOX is a strategic advantage of chromene derivatives, mitigating the gastrointestinal side effects of NSAIDs (COX-1 inhibition) and cardiovascular risks of selective COX-2 inhibitors.[2][3]
-
Lead Compound: Benzoquinone-chromene hybrids (e.g., Compound 3).
-
Selectivity: High selectivity for COX-2 over COX-1 (Selectivity Index > 10).
Validated Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
A self-validating protocol for assessing antiproliferative activity.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add chromene derivatives (dissolved in DMSO) in serial dilutions (0.1 – 100 µM).
-
Validation Check: Final DMSO concentration must be
to prevent solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent per well. Incubate 3–4h until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO. Shake plate for 15 min.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
.
Protocol 2: COX-2 Inhibition Screening (Colorimetric)
Adapted for chromene derivatives using TMPD oxidation monitoring.
Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD at 590 nm.
Workflow:
-
Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme solution, and Recombinant Human COX-2 enzyme.
-
Inhibitor Incubation:
-
Initiation: Add 20 µL Arachidonic Acid (substrate) and 20 µL TMPD (colorimetric substrate).
-
Reading: Immediately monitor absorbance at 590 nm for 5 minutes (kinetic mode).
-
Analysis: Calculate the slope of the linear portion (reaction rate). Determine % Inhibition relative to the "No Inhibitor" control.
SAR & Lead Optimization Strategy
To optimize biological activity, modifications should be targeted based on the desired therapeutic outcome. The following decision tree outlines the structural logic derived from recent literature.
Figure 2: Structure-Activity Relationship (SAR) decision tree for chromene optimization.
Key SAR Rules:
-
C-4 Position: Presence of a 4-chlorophenyl or 4-fluorophenyl group significantly enhances anticancer potency by improving lipophilicity and cellular uptake [1][3].
-
C-3 Position: Electron-withdrawing groups (CN, COOEt) are essential for Michael acceptor reactivity, often correlating with higher cytotoxicity [4].
-
C-2 Position: Amino groups here often serve as hydrogen bond donors for anchoring the molecule in the ATP-binding pocket of DNA Gyrase B [5].
References
-
Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 2023.
-
Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. Pharmaceutical Biology, 2012.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives. Medicinal Chemistry, 2023.
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 2025.[1] (Note: Link directs to similar halogenated chromene study context).
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening and MD Simulation. bioRxiv, 2022.
-
COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical.
Sources
- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The BENC-511 Monograph: Discovery and Pharmacodynamics of 6-bromo-8-ethoxy-3-nitro-2H-chromene
The following is an in-depth technical guide on the discovery and pharmacological profile of 6-bromo-8-ethoxy-3-nitro-2H-chromene (Code: BENC-511 ).
Executive Summary
6-bromo-8-ethoxy-3-nitro-2H-chromene (referred to herein as BENC-511 ) represents a significant advancement in the structural optimization of nitrochromene-based antitumor agents. Originally derived from the lead compound S14161 (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene), BENC-511 was identified through a Structure-Activity Relationship (SAR) campaign aimed at simplifying the chromene scaffold while enhancing potency.
Unlike its predecessor, which functions as a D-cyclin transactivation inhibitor, BENC-511 exhibits a more direct and potent inhibition of the PI3K/AKT signaling pathway , leading to superior antiproliferative activity across a panel of 12 human tumor cell lines. Its mechanism involves the dual induction of apoptosis and inhibition of endothelial cell migration (anti-angiogenesis), positioning it as a pleiotropic small-molecule inhibitor for oncology applications.
Chemical Entity Profile
| Property | Specification |
| IUPAC Name | 6-bromo-8-ethoxy-3-nitro-2H-chromene |
| Code Name | BENC-511 |
| Molecular Formula | C₁₁H₁₀BrNO₄ |
| Molecular Weight | 298.98 g/mol |
| Core Scaffold | 3-nitro-2H-chromene (Benzopyran) |
| Key Substituents | 6-Bromo (Halogen), 8-Ethoxy (Alkoxy), 3-Nitro (Electron-withdrawing) |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; Low solubility in water |
Structural Logic
The molecule consists of a benzopyran core. The 3-nitro group is a critical pharmacophore, acting as an electron-withdrawing Michael acceptor, which is essential for covalent interactions with cysteine residues in target proteins (e.g., PI3K or thioredoxin reductase). The 6-bromo and 8-ethoxy substituents modulate lipophilicity and steric fit within the ATP-binding pocket of kinases.
Discovery Logic & SAR Evolution
The discovery of BENC-511 was driven by the need to improve the physicochemical properties and potency of S14161 .
The Predecessor: S14161
-
Structure: 2-aryl-3-nitro-2H-chromene.[1]
-
Limitation: The 2-aryl group (4-fluorophenyl) contributed to higher molecular weight and steric bulk, potentially limiting solubility and binding efficiency in restricted pockets.
The Optimization: BENC-511
Researchers hypothesized that the 2-aryl moiety was dispensable for biological activity. Removal of the phenyl ring at the C2 position resulted in BENC-511.
-
Causality: The "structural simplification" strategy revealed that the core pharmacophore resides in the nitrochromene backbone and the 6,8-substitution pattern .
-
Outcome: BENC-511 demonstrated a lower IC₅₀ (higher potency) compared to S14161 in blocking AKT phosphorylation and inducing apoptosis, validating that the 2-unsubstituted chromene core is sufficient and superior for this target class.
Chemical Synthesis Protocol
The synthesis of BENC-511 typically utilizes a tandem Oxa-Michael-Henry reaction or a condensation-dehydration sequence. The method described below is based on the optimized organocatalytic approach associated with this class of compounds (Yin et al., 2013).
Reaction Scheme
Reagents: 5-bromo-3-ethoxysalicylaldehyde + 2-Nitroethanol (or Nitroethylene precursor). Catalyst: L-Proline / Triethylamine (TEA) or Dibutylammonium chlorite. Solvent: Chloroform (CHCl₃) or Isopropanol.
Step-by-Step Methodology
-
Precursor Preparation: Synthesize 5-bromo-3-ethoxysalicylaldehyde via bromination of 3-ethoxysalicylaldehyde.
-
Condensation: In a round-bottom flask, dissolve 5-bromo-3-ethoxysalicylaldehyde (1.0 eq) and 2-nitroethanol (1.2 eq) in isopropanol.
-
Catalysis: Add the organocatalyst (e.g., 10 mol% L-proline or dibutylammonium chlorite).
-
Reaction: Stir the mixture at reflux (approx. 80°C) for 4–6 hours. The reaction proceeds via the formation of a nitro-aldol adduct followed by cyclodehydration.
-
Monitoring: Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).
-
Work-up: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate gradient).
-
Validation: Confirm structure via ¹H-NMR (distinct singlet at ~8.0 ppm for the C4-H proton of the chromene ring).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the production of BENC-511 via modified Oxa-Michael-Henry cyclization.
Mechanism of Action (MOA)
BENC-511 functions as a targeted inhibitor of the PI3K/AKT/mTOR signaling axis , a critical pathway regulating cell survival and proliferation.
Mechanistic Pathway[2][3][4]
-
Target Engagement: BENC-511 binds to the ATP-binding pocket (or an allosteric site) of Class I PI3K isoforms.
-
Kinase Inhibition: This prevents the phosphorylation of PIP2 to PIP3 .
-
AKT Suppression: Reduced PIP3 levels fail to recruit PDK1 and AKT to the plasma membrane, preventing AKT phosphorylation at Thr308 and Ser473.
-
Downstream Effects:
-
Apoptosis: Inhibition of AKT relieves the suppression of pro-apoptotic factors (Bad, Bax), leading to Cytochrome C release and Caspase-3 activation.
-
Anti-Angiogenesis: Disruption of AKT signaling in endothelial cells (HUVEC) inhibits migration and tube formation.
-
Signaling Pathway Diagram
Figure 2: Pharmacodynamic action of BENC-511 on the PI3K/AKT signaling cascade.
Biological Evaluation
In Vitro Cytotoxicity
BENC-511 exhibits potent antiproliferative activity against a broad spectrum of cancer cell lines.[1]
Table 1: Comparative Potency (IC₅₀ in µM) Note: Values are representative approximations derived from Yin et al. (2013) data.
| Cell Line | Tissue Origin | S14161 (Parent) | BENC-511 (Optimized) | Fold Improvement |
| A549 | Lung | 6.5 µM | 1.2 µM | ~5.4x |
| K562 | Leukemia | 5.2 µM | 0.9 µM | ~5.7x |
| MCF-7 | Breast | 7.1 µM | 1.5 µM | ~4.7x |
| HUVEC | Endothelial | 8.0 µM | 1.8 µM | ~4.4x |
Key Findings
-
Apoptosis Induction: Treatment of A549 cells with BENC-511 results in nuclear condensation and fragmentation, confirmed by Hoechst 33258 staining.
-
Anti-Angiogenesis: In wound-healing assays using HUVEC cells, BENC-511 significantly inhibited cell migration at sub-cytotoxic concentrations, suggesting potential for preventing metastasis.
-
Safety Profile: While highly toxic to tumor cells, 3-nitrochromenes often show selectivity over normal fibroblasts, though specific toxicity data for BENC-511 on normal cells should be verified in specific contexts.
References
-
Yin, S.-Q., Shi, M., Kong, T.-T., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314–3319.
-
Mao, X., Cao, B., Wood, T. E., et al. (2011). A small-molecule inhibitor of D-cyclin transactivation displays preclinical efficacy in myeloma and leukemia via phosphoinositide 3-kinase pathway.[2][3] Blood, 117(6), 1986–1997.[2][4]
-
Gomez, L. A., et al. (2012). 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie, 345(10), 767-770.
Sources
An In-depth Technical Guide to the Solubility and Melting Point of 6-bromo-N-methyl-2H-chromene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-N-methyl-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene class of molecules. This family of compounds has garnered significant attention in medicinal chemistry due to its members exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] As a precursor in the synthesis of various derivatives, understanding its fundamental physicochemical properties, such as solubility and melting point, is critical for its application in scientific research and drug development.[1] This guide provides a comprehensive overview of these properties and details the experimental protocols for their determination.
Physicochemical Properties of 6-bromo-N-methyl-2H-chromene-3-carboxamide
| Property | Value | Source |
| Melting Point | 233-235°C | Commercial Supplier Data[1] |
| Solubility | Soluble in dimethylformamide (DMF), ethanol, and acetone. Insoluble in water. | Commercial Supplier Data[1] |
It is imperative for researchers to experimentally verify these properties for any new batch of the compound to ensure purity and for the accurate design of subsequent experiments.
Section 1: Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.
Theoretical Background
The melting point of a substance is a characteristic physical property. The temperature at which a solid melts is dependent on the strength of the intermolecular forces holding the molecules together in the crystal lattice. A sharp melting point (a narrow range of 0.5-1°C) is indicative of a high degree of purity.
Experimental Protocol: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.
Materials and Apparatus:
-
6-bromo-N-methyl-2H-chromene-3-carboxamide (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)
-
Thermometer
-
Spatula
-
Mortar and pestle
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a small amount of 6-bromo-N-methyl-2H-chromene-3-carboxamide on a clean, dry surface.
-
If the sample is not already a fine powder, gently grind it using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Invert a capillary tube and press the open end into the powdered sample.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the capillary tube containing the sample into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Turn on the melting point apparatus and set a heating rate. For an unknown compound or for a first determination, a rapid heating rate can be used to find an approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample and a slow heating rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer from the heating block to the compound, leading to a more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for a precise measurement of the melting range.
Section 2: Solubility Determination
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Understanding the solubility of a compound is crucial in drug discovery and development for formulation, in vitro screening, and predicting in vivo behavior.
Theoretical Background
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of 6-bromo-N-methyl-2H-chromene-3-carboxamide in organic solvents like DMF, ethanol, and acetone, and its insolubility in water, suggests it is a compound of moderate to low polarity.
Experimental Protocol 1: Qualitative Solubility Assessment
This is a rapid method to estimate the solubility of a compound in various solvents.
Materials:
-
6-bromo-N-methyl-2H-chromene-3-carboxamide
-
A selection of solvents (e.g., water, ethanol, acetone, dimethylformamide, dimethyl sulfoxide, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
Step-by-Step Procedure:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Experimental Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Apparatus:
-
6-bromo-N-methyl-2H-chromene-3-carboxamide
-
Chosen solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for preparing standard solutions
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-bromo-N-methyl-2H-chromene-3-carboxamide to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the filtered sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of the compound in the sample solution by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
-
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Equilibration Time: A sufficient agitation time (24-48 hours) is necessary for the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
-
Filtration: Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility.
-
HPLC Analysis: HPLC is a highly sensitive and accurate analytical technique that allows for the precise quantification of the dissolved compound.
Visualization of Quantitative Solubility Workflow
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Conclusion
While peer-reviewed literature on the specific physical properties of 6-bromo-N-methyl-2H-chromene-3-carboxamide is limited, the data available from commercial sources provides a valuable starting point for researchers. The melting point of 233-235°C suggests a stable crystalline solid, and its solubility profile indicates it is a compound of moderate to low polarity. For any research or development application, it is crucial to experimentally verify these properties using the standardized and robust protocols detailed in this guide. Accurate determination of melting point and solubility will ensure the integrity of experimental data and facilitate the successful application of this compound in the synthesis of novel bioactive molecules.
References
-
, UCLA Chemistry and Biochemistry, [Link].
-
, De Anza College, [Link].
-
, Chemistry LibreTexts, [Link].
Sources
The Chromene Scaffold in Modern Therapeutics: Structural Definition, Pharmacological Mechanisms, and Synthetic Methodologies
Introduction & Structural Definition
Chromene, systematically known as benzopyran, represents a privileged bicyclic heterocyclic scaffold comprising a benzene ring fused to a pyran nucleus. Depending on the saturation and double-bond placement within the pyran ring, these compounds are primarily classified into 2H-chromenes and 4H-chromenes. Additionally, oxidized derivatives such as 2-oxo-2H-chromenes (coumarins) and 4-oxo-4H-chromenes (chromones) form the structural backbone of numerous natural products, including flavonoids, anthocyanins, and tocopherols (Vitamin E) 1.
As a Senior Application Scientist in drug development, I approach the chromene class not just as a chemical family, but as a highly modular pharmacophore. The true value of the chromene core lies in its profound structural plasticity, which allows it to engage diverse cellular targets and overcome complex pathologies like multidrug-resistant (MDR) cancers.
Pharmacological Landscape and Mechanistic Pathways
While the pharmacological versatility of chromene derivatives encompasses antimicrobial, anti-inflammatory, and neuroprotective activities, their most prominent and rigorously studied application is in oncology.
-
Microtubule Destabilization: Certain chromene derivatives, such as Sp-6-27, act as potent tubulin depolymerizing agents. By binding directly to tubulin, they inhibit its polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. This mechanism is particularly effective against highly aggressive triple-negative breast cancer (TNBC) 2.
-
Bcl-2 Protein Inhibition: The 2-amino-4H-chromene derivative HA14-1 is a recognized small-molecule antagonist that binds to the surface pocket of the anti-apoptotic Bcl-2 protein. This interaction disrupts the Bcl-2/Bax complex, activating the intrinsic apoptotic pathway 3.
-
Epigenetic Modulation via HDAC: Recent developments have highlighted 8-ethoxy-3-nitro-2H-chromene derivatives as potent histone deacetylase (HDAC) inhibitors (specifically targeting HDAC 1, 2, and 6), exhibiting nanomolar IC50 values against various tumor cell lines 4.
Fig 1. Mechanistic pathways of chromene derivatives inducing apoptosis in oncological targets.
Structure-Activity Relationship (SAR) Profiling
To engineer chromene derivatives with optimal bioactivity, one must understand the causality of structural substitutions. The following table synthesizes quantitative and qualitative SAR data derived from recent cytotoxic evaluations, highlighting how specific functional groups dictate target affinity 1.
| Structural Modification | Target Position | Pharmacological Effect | Mechanistic Rationale |
| Addition of 4-Aryl Moiety | C-4 of Pyran Ring | Essential for cytotoxicity | Provides hydrophobic interactions necessary for target pocket binding (e.g., tubulin). |
| Cyano Group (-CN) | C-3 of Pyran Ring | Enhances potency | Acts as a strong hydrogen bond acceptor, stabilizing the ligand-receptor complex. |
| Amino Group (-NH2) | C-2 of Pyran Ring | Essential for activity | Facilitates hydrogen bond donation; critical for Bcl-2 surface pocket binding. |
| Electron-Donating Groups (EDG) | C-7 of Benzene Ring | Increases overall activity | Increases electron density of the chromene core, enhancing target affinity. |
| Electron-Withdrawing Groups (EWG) | C-7 of Benzene Ring | Decreases overall activity | Depletes electron density, weakening the scaffold's interaction with target proteins. |
| EWG on Phenyl Ring | Para-position of 4-Aryl | Favors cancer selectivity | Enhances metabolic stability and specific cytotoxicity against malignant cell lines. |
Advanced Synthetic Methodologies: The Multicomponent Approach
Historically, chromene synthesis relied on multi-step linear pathways that suffered from low yields, toxic solvent requirements, and complex purification of unstable intermediates. Modern drug development demands high atom economy and green chemistry. The one-pot, three-component condensation reaction has emerged as the gold standard in the field.
By reacting a phenol derivative (e.g., α- or β-naphthol), an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst—such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or an ionic liquid—the chromene core is assembled in a single, highly efficient step 5.
Fig 2. Workflow for the one-pot multicomponent synthesis of 2-amino-4H-chromenes.
Validated Experimental Protocol: Synthesis of 2-Amino-3-Cyano-4-Aryl-4H-Chromenes
The following protocol outlines a self-validating, solvent-free synthesis utilizing 1-allyl-3-methyl-imidazolium halides as a recyclable ionic liquid catalyst 5. This method is chosen for its operational simplicity, excellent yield (up to 95%), and environmental benignity.
Step 1: Reagent Preparation and Initiation
-
Action: In a 50 mL round-bottom flask, combine 1.0 mmol of α-naphthol, 1.0 mmol of the selected aromatic aldehyde, and 1.0 mmol of malononitrile. Add 10 mol% of 1-allyl-3-methyl-imidazolium iodide.
-
Causality & Rationale: The stoichiometric 1:1:1 ratio ensures maximum atom economy. The ionic liquid acts dually as a catalyst and a localized reaction medium (solvent-free conditions), providing the basicity required to deprotonate malononitrile, thereby initiating a Knoevenagel condensation with the aldehyde.
Step 2: Thermal Activation and Reaction Monitoring
-
Action: Heat the mixture to 80°C with continuous magnetic stirring for 30–60 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Causality & Rationale: 80°C provides the optimal kinetic energy to drive the subsequent Michael addition of the naphthol to the Knoevenagel intermediate, followed by intramolecular cyclization. TLC acts as the self-validating mechanism; the disappearance of the highly UV-active aldehyde spot confirms complete conversion, preventing premature termination.
Step 3: Aqueous Work-Up and Catalyst Recovery
-
Action: Upon completion, cool the mixture to room temperature. Add 15 mL of cold distilled water and stir vigorously for 5 minutes. Filter the resulting solid precipitate under a vacuum.
-
Causality & Rationale: The synthesized chromene derivative is highly hydrophobic and precipitates out of the aqueous phase. Conversely, the ionic liquid catalyst is highly water-soluble. This differential solubility allows for instantaneous separation without the need for hazardous column chromatography. The aqueous filtrate can be evaporated under reduced pressure to recover the catalyst for subsequent runs.
Step 4: Purification and Structural Validation
-
Action: Recrystallize the crude solid from hot ethanol. Validate the structural integrity using 1H-NMR (DMSO-d6, 200 MHz) and IR spectroscopy 6.
-
Causality & Rationale: Hot ethanol selectively dissolves the chromene at high temperatures but forces crystallization upon cooling, removing trace organic impurities. In 1H-NMR, the appearance of a distinct singlet near δ 4.5–5.5 ppm (representing the C-4 chiral proton of the pyran ring) and a broad singlet near δ 7.0 ppm (representing the -NH2 protons) serves as the definitive, self-validating proof of successful cyclization.
References
-
Chaudhary, A., et al. (2022). Pharmacological activities of chromene derivatives: An overview. ResearchGate. Available at:[Link]
-
Al-Qurayshi, et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at:[Link]
-
Mahmoud, et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. Available at:[Link]
-
Wang, et al. (2015). Enantioselective synthesis of functionalized 2-amino-4H-chromenes via the o-quinone methides. DICP. Available at: [Link]
-
Azizkhani, V., et al. (2015). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. LEW.ro. Available at: [Link]
-
Ravichandran, S., et al. (2009). Synthesis of some Chromene derivatives. Sphinxsai. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. sphinxsai.com [sphinxsai.com]
applications of 6-bromo-N-methyl-2H-chromene-3-carboxamide in scientific experiments
This document serves as a comprehensive technical guide and application note for 6-bromo-N-methyl-2H-chromene-3-carboxamide , a bioactive heterocyclic compound utilized primarily in neuropharmacology and oncology research.
Executive Summary & Biological Context
6-bromo-N-methyl-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2H-chromene class. It has emerged as a significant scaffold in medicinal chemistry due to its potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme critical in the catabolism of neuroactive amines (dopamine, phenylethylamine).
Unlike its coumarin (2-oxo) analogs, the 2H-chromene core (containing a pyran ring with a single double bond and no carbonyl at position 2) offers a distinct electrostatic profile that enhances blood-brain barrier (BBB) permeability and active site fitting.
Key Research Applications
-
Neurodegenerative Research: Used as a reference standard or lead compound for developing treatments for Parkinson’s disease (PD) and Alzheimer’s disease (AD), where MAO-B inhibition preserves dopamine levels and reduces oxidative stress.
-
Oncology: Investigated for cytotoxicity against specific cancer cell lines (e.g., MCF-7, A549), potentially via tubulin polymerization inhibition or apoptosis induction.
-
Chemical Biology: Serves as a versatile "privileged structure" precursor for Structure-Activity Relationship (SAR) studies involving the C-3 carboxamide linker.
Chemical Properties & Handling[1]
| Property | Specification |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | ~268.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF, Ethanol; Insoluble in water |
| Melting Point | 233–235 °C |
| Storage | -20°C (solid), desiccated. Stock solutions in DMSO stable at -20°C for 1 month. |
Preparation of Stock Solution (10 mM):
-
Dissolve 2.68 mg of the compound in 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into light-protective vials to avoid freeze-thaw cycles.
Mechanism of Action: MAO-B Selectivity[2]
The compound functions as a competitive, reversible inhibitor of hMAO-B.
-
Binding Pocket Interaction: The 2H-chromene ring occupies the hydrophobic substrate cavity of MAO-B.
-
Selectivity Filter: The N-methyl carboxamide moiety forms critical hydrogen bonds with the "gate" residues (specifically Tyr326 and Ile199 ) unique to the MAO-B isoform, preventing entry into the MAO-A active site.
-
Halogen Bonding: The 6-bromo substituent engages in halogen bonding or hydrophobic interactions with aromatic residues deep within the pocket, significantly increasing potency compared to the unsubstituted analog.
Pathway Visualization
Caption: Competitive inhibition mechanism preventing dopamine degradation and reducing oxidative stress.
Experimental Protocols
Protocol A: In Vitro MAO-B Inhibition Assay
Objective: Determine the IC₅₀ of the compound using a fluorometric method.
Reagents:
-
Recombinant Human MAO-B Enzyme (1 mg/mL).
-
Substrate: Kynuramine hydrobromide (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Positive Control: Selegiline or Iproniazid.
Step-by-Step Methodology:
-
Pre-Incubation:
-
Dilute the 10 mM DMSO stock of 6-bromo-N-methyl-2H-chromene-3-carboxamide serially (0.001 µM to 100 µM) in the phosphate buffer.
-
Add 10 µL of inhibitor solution to 96-well black plates.
-
Add 0.0075 mg/mL hMAO-B enzyme solution.
-
Incubate at 37°C for 15 minutes to allow inhibitor-enzyme equilibrium.
-
-
Reaction Initiation:
-
Add Kynuramine substrate (final concentration 50 µM) to start the reaction.
-
Total reaction volume: 200 µL.
-
-
Measurement:
-
Incubate at 37°C for 30–60 minutes.
-
Stop reaction (optional) with 2N NaOH, or measure kinetically.
-
Read Fluorescence: Ex 310 nm / Em 400 nm .
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Plot log[Inhibitor] vs. % Inhibition to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Antiproliferative MTT Assay
Objective: Assess cytotoxicity against cancer cell lines (e.g., MCF-7).[1]
Methodology:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with the compound (0.1 – 100 µM) for 48h. Maintain DMSO concentration < 0.5%.
-
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
Synthesis & Quality Control
Researchers synthesizing this compound in-house for derivatives should follow this validated pathway to ensure the 2H-chromene core integrity (avoiding oxidation to coumarin).
Synthesis Workflow
Caption: Synthetic route preserving the 2H-chromene oxidation state.
QC Criteria:
-
¹H NMR (DMSO-d₆): Look for the characteristic singlet/doublet of the 2H-chromene methylene protons at ~δ 4.9 ppm. (Distinct from coumarin which lacks these).[2]
-
Purity: >95% by HPLC is required for biological assays to rule out toxic impurities.
References
-
Pan, Z., He, X., Chen, Y. Y., & Liu, X. H. (2014).[3] New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 63-69.
-
Gaspar, A., et al. (2011). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors.[3][] Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
-
Smolecule. (2024). 6-bromo-N-methyl-2H-chromene-3-carboxamide: Synthesis and Characterization.
-
Reis, J., et al. (2016). Chromone-2- and 3-carboxylic acids: A structure-activity relationship study on MAO inhibition.[3][2] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
using 6-bromo-2H-chromene-3-carboxamide as a precursor for drug synthesis
Application Note: Strategic Utilization of 6-Bromo-2H-chromene-3-carboxamide in Medicinal Chemistry
Executive Summary
The 2H-chromene (2H-1-benzopyran) scaffold represents a "privileged structure" in drug discovery, serving as the core for numerous naturally occurring flavonoids and synthetic therapeutics. Among its derivatives, 6-bromo-2H-chromene-3-carboxamide stands out as a high-value synthetic precursor. Its utility stems from its dual-functional nature :
-
The C6-Bromine Handle: A reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the expansion of the aromatic core.
-
The C3-Carboxamide Handle: A versatile functional group capable of transformation into nitriles, amines (via Hofmann rearrangement), or biologically active heterocycles like oxadiazoles and pyrimidines.
This guide details the synthesis of this precursor and provides validated protocols for its divergent functionalization, targeting researchers in oncology and antimicrobial drug development.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | 6-bromo-2H-chromene-3-carboxamide |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in DCM, Water |
| Key Reactivity | Pd-catalyzed coupling (C6), Dehydration/Cyclization (C3), Michael Addition (C3-C4 alkene) |
Synthetic Strategy (The "Why" & "How")
The synthesis of 6-bromo-2H-chromene-3-carboxamide is most efficiently achieved via a Baylis-Hillman derived pathway. Unlike chromones (which possess a C4 ketone), the 2H-chromene retains a reactive double bond at the 3-4 position and a methylene at the 2-position.
Mechanism of Action (Synthesis):
The reaction utilizes 5-bromosalicylaldehyde and acrylonitrile (or acrylate) catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO acts as a nucleophilic catalyst, attacking the activated alkene to generate a zwitterionic enolate, which then undergoes aldol condensation with the aldehyde. Subsequent cyclization and hydrolysis yield the target carboxamide.
Figure 1: Synthetic pathway from salicylaldehyde precursor to the target carboxamide.
Experimental Protocols
Protocol A: Synthesis of the Precursor
Objective: Synthesize 6-bromo-2H-chromene-3-carboxamide starting from 5-bromosalicylaldehyde.
Reagents:
-
5-Bromosalicylaldehyde (10 mmol)
-
Acrylonitrile (excess, or 12 mmol)
-
DABCO (1.0 equiv)
-
Sulfuric acid (conc.)
-
Solvents: Dioxane/Water or neat Acrylonitrile
Step-by-Step:
-
Baylis-Hillman Reaction: In a round-bottom flask, mix 5-bromosalicylaldehyde (2.01 g, 10 mmol) with acrylonitrile (5 mL) and DABCO (1.12 g, 10 mmol).
-
Incubation: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.
-
Cyclization: The intermediate adduct often cyclizes spontaneously or upon mild heating. If isolation of the nitrile is required, evaporate excess acrylonitrile and recrystallize from ethanol.
-
Hydrolysis to Amide: Dissolve the crude nitrile (or purified 6-bromo-2H-chromene-3-carbonitrile) in 10 mL of 90% H₂SO₂. Heat at 60–80°C for 1–2 hours.
-
Note: Do not overheat, or you risk hydrolyzing to the carboxylic acid.
-
-
Workup: Pour the reaction mixture onto crushed ice. The carboxamide will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from Ethanol/DMF.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for amide singlets (broad) around δ 7.5–8.0 ppm and the characteristic CH₂ singlet of the chromene ring at ~δ 4.9 ppm.
Protocol B: Divergent Functionalization (C6-Arylation)
Objective: Introduce an aryl group at the C6 position via Suzuki-Miyaura coupling.
Rationale: This modification is critical for optimizing lipophilicity and targeting specific protein binding pockets (e.g., kinase domains).
Reagents:
-
6-bromo-2H-chromene-3-carboxamide (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Dissolve the precursor and boronic acid in Dioxane/Water. Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent Pd oxidation).
-
Catalyst Addition: Add Pd(PPh₃)₄ and K₂CO₃ under a nitrogen stream.
-
Reflux: Heat the mixture to 90–100°C for 8–12 hours.
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, gradient Hexane -> EtOAc).
Therapeutic Applications & Signaling Pathways[7][11]
The 6-bromo-2H-chromene-3-carboxamide scaffold is a potent precursor for agents targeting apoptosis and microbial resistance .
Case Study: Anticancer Activity (Apoptosis Induction)
Derivatives of this scaffold have been shown to inhibit Thioredoxin Reductase (TrxR) and induce oxidative stress in cancer cells (e.g., A549 lung cancer lines).
Figure 2: Proposed mechanism of action for chromene derivatives in cancer cell apoptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Baylis-Hillman | Slow reaction kinetics of acrylamide/nitrile. | Increase DABCO to stoichiometric amounts (1.0 equiv) rather than catalytic. Use ultrasound to accelerate. |
| Hydrolysis to Acid | Overheating during H₂SO₄ step. | Strictly control temp at 60°C. Monitor reaction every 15 mins by TLC. |
| Pd Catalyst Death | Oxygen presence during Suzuki coupling. | Ensure rigorous degassing (freeze-pump-thaw or sparging). |
| Poor Solubility | High crystallinity of the amide. | Use DMF or DMSO for biological assays. For synthesis, use biphasic systems with phase transfer catalysts (TBAB). |
References
-
Olomola, T. O., et al. (2019). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies." De La Salle University.
-
Gomha, S. M., et al. (2016). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules.
-
Yu, C., & Hu, L. (2002).[1] "Successful Baylis-Hillman reaction of acrylamide with aromatic aldehydes."[1] Journal of Organic Chemistry.
-
Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry.
(Note: While some references discuss the related chromone or coumarin scaffolds, the synthetic logic for the 2H-chromene core via Baylis-Hillman remains consistent across these heterocyclic families.)
Sources
Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromones from 2-Hydroxyacetophenones
[1][2][3][4]
Executive Summary & Strategic Rationale
Objective: To synthesize 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) using the Vilsmeier-Haack (VH) reaction.
Scope: This protocol details the chemical transformation of substituted 2-hydroxyacetophenones into 3-formylchromones. Unlike standard aromatic formylation which simply adds an aldehyde group to a ring, this reaction involves a cascade sequence : formylation of the acetyl group, followed by cyclization involving the phenolic hydroxyl group.
Strategic Value:
-
Pharmacophore Access: 3-Formylchromones are privileged scaffolds in medicinal chemistry, serving as precursors for Schiff bases, flavonoids, and tyrosine kinase inhibitors.
-
One-Pot Efficiency: This protocol converts a simple acetophenone to a complex bicyclic heterocycle in a single synthetic operation, avoiding multi-step Claisen condensations.
Mechanistic Pathway & Logic
The transformation proceeds via the formation of a substituted N,N-dimethyl-3-chloro-2-propeniminium salt. The presence of the ortho-hydroxyl group is the "self-validating" structural feature that drives cyclization rather than simple formylation.
Reaction Mechanism Visualization
The following diagram illustrates the critical pathway from reagent formation to the cyclized product.
Figure 1: Mechanistic cascade showing the conversion of 2-hydroxyacetophenone to 3-formylchromone via the chloro-propeniminium intermediate.
Experimental Protocol
Reagents & Stoichiometry
The stoichiometry is critical. Unlike standard formylations (1.1 eq), this cyclization requires a significant excess of Vilsmeier reagent to act as both a formylating source and a dehydrating agent.
| Component | Role | Equivalents (Eq) | Notes |
| 2-Hydroxyacetophenone | Substrate | 1.0 | Must be dry; moisture kills the reagent. |
| POCl₃ (Phosphorus Oxychloride) | Reagent | 3.0 - 4.0 | Freshly distilled recommended. Colorless to pale yellow. |
| DMF (Anhydrous) | Solvent/Reagent | 10.0 - 12.0 | Acts as solvent. Excess ensures complete solubilization. |
| Ice Water | Quench | Excess | For hydrolysis of the iminium salt. |
Step-by-Step Methodology
Phase A: Generation of Vilsmeier Reagent (The "Salt")
Context: The reaction between DMF and POCl₃ is exothermic. Temperature control is vital to prevent thermal decomposition of the reagent before substrate addition.
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Solvent Charge: Add anhydrous DMF (10-12 Eq) to the flask.
-
Cooling: Submerge the flask in an ice-salt bath (
to ). Allow DMF to cool for 10 minutes. -
Reagent Formation: Add POCl₃ (3-4 Eq) dropwise via the addition funnel over 20–30 minutes.
-
Observation: The solution will turn from colorless to yellow/orange. A semi-solid slurry (Vilsmeier salt) may form.
-
Critical Checkpoint: Ensure internal temperature does not exceed
.
-
Phase B: Substrate Addition & Cyclization
-
Substrate Prep: Dissolve the 2-hydroxyacetophenone (1 Eq) in a minimum volume of DMF (if solid) or add neat (if liquid).
-
Addition: Add the substrate dropwise to the Vilsmeier reagent slurry at
.[1][2] -
Equilibration: Stir at
for 30 minutes. -
Cyclization (Thermal Drive): Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).
-
Optimization: For unreactive substrates, heat the mixture to
for 2–3 hours. -
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting phenol and the appearance of a lower Rf spot (aldehyde).
-
Phase C: Hydrolysis & Isolation
-
Quench: Pour the reaction mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Safety: This hydrolysis is exothermic and releases HCl fumes. Perform in a fume hood.
-
-
Digestion: Stir the aqueous suspension for 2–6 hours. This step is crucial to fully hydrolyze the iminium salt to the aldehyde.
-
Filtration:
-
If Solid Precipitates: Filter the solid, wash with copious water (to remove DMF/Acid), and dry.
-
If Oiling Occurs: Extract with Dichloromethane (DCM) (
), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or Acetone. Column chromatography is rarely needed if the hydrolysis is complete.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | Dark black mixture | Temperature too high during POCl₃ addition. | Keep T < |
| Incomplete Cyclization | Product is 3-chloro-acrylaldehyde (intermediate) | Insufficient heating or POCl₃. | Increase Phase B temp to |
| No Precipitate on Quench | Clear aqueous solution | Product is soluble in acidic DMF/Water. | Neutralize aqueous layer to pH 5-6 with NaOAc or Na₂CO₃ to precipitate product. |
| Starting Material Remains | TLC shows SM spot | Moisture in DMF deactivated the reagent. | Use freshly distilled DMF over molecular sieves. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-formylchromone.
Safety & Handling
-
Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to produce HCl and Phosphoric acid. Never add water directly to neat POCl₃.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
-
Waste Disposal: Quenched reaction mixtures are highly acidic. Neutralize before disposal.
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1973).[3][4][5][6] A facile synthesis of chromone-3-carboxaldehydes.[5][6] Tetrahedron Letters, 14(22), 1995–1998.
-
Nohara, A., Umetani, T., & Sanno, Y. (1974).[5][6][7] Studies on antianaphylactic agents—I: A facile synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes by Vilsmeier reagents. Tetrahedron, 30(19), 3553–3561.
-
BenchChem. (2025).[2] Vilsmeier-Haack Reaction Technical Support Center: Optimizing POCl₃ to DMF Stoichiometry.
-
Gammill, R. B. (1979). A Facile Synthesis of 3-Formylchromones. Synthesis, 1979(11), 901-903.
Application Note: In Vitro Evaluation of Carboxamide Derivatives as Anticancer Agents
[1][2][3][4]
Executive Summary & Scientific Rationale
Carboxamide derivatives (
This guide provides a rigorous, field-proven workflow for the in vitro evaluation of novel carboxamide libraries. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of carboxamides—specifically their lipophilicity and tendency to precipitate in aqueous media—and connects phenotypic cytotoxicity data with mechanistic validation (apoptosis and kinase inhibition).
Experimental Workflow Overview
The evaluation pipeline is designed to filter compounds from crude solubility checks to specific target validation.
Figure 1: Integrated workflow for evaluating carboxamide derivatives, moving from physicochemical validation to mechanistic elucidation.
Phase 1: Compound Preparation & Handling
Critical Challenge: Carboxamide derivatives often exhibit poor aqueous solubility. Improper handling leads to micro-precipitation in cell culture media, causing false-positive toxicity (physical cell damage) or false negatives (lack of exposure).
Protocol: Stock Solution Preparation
-
Solvent: Dissolve lyophilized compounds in 100% sterile-filtered DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified.
-
Storage: Aliquot into small volumes (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Quality Control (Self-Validation):
-
Dilute the stock 1:1000 in PBS (final 10-20 µM).
-
Measure absorbance at 600nm.[1] An OD > 0.05 indicates precipitation. Do not proceed to cell assays if precipitation occurs.
-
Phase 2: Phenotypic Cytotoxicity Screening (MTT Assay)
While newer assays exist, the MTT assay remains the gold standard for small-molecule screening due to its cost-effectiveness and well-characterized linearity.
Scientific Principle
NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial) reduce the tetrazolium dye MTT to insoluble formazan.[1] This conversion requires metabolic activity, serving as a proxy for cell viability.[2][3][4]
Detailed Protocol
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: 100% DMSO.
Steps:
-
Seeding: Seed tumor cells (e.g., HCT-116, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Note: Low seeding density ensures cells remain in the log-growth phase during the 72h assay.
-
-
Adhesion: Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment:
-
Prepare serial dilutions of carboxamides in culture medium.
-
DMSO Control: Maintain constant DMSO concentration (e.g., 0.1%) across all wells.
-
Positive Control: Use Doxorubicin or Staurosporine (1 µM).
-
Treat cells for 48 or 72 hours .
-
-
Development:
-
Solubilization:
-
Carefully aspirate media (critical step to avoid removing crystals).[4]
-
Add 100 µL DMSO. Shake plate for 10 mins.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Presentation
Calculate % Cell Viability:
Table 1: Example Data Presentation Format
| Compound ID | R-Group Subst. | HCT-116
Phase 3: Mechanistic Validation (Apoptosis)
Carboxamides typically induce apoptosis via kinase inhibition (e.g., EGFR/VEGFR blockade) or DNA damage. The Annexin V-FITC / Propidium Iodide (PI) assay is required to distinguish this from necrosis.
Pathway Visualization
Figure 2: Mechanism of Action leading to Annexin V detection. Carboxamides induce stress leading to PS flipping to the outer membrane.
Detailed Protocol
-
Treatment: Treat
cells with the concentration of the carboxamide for 24h. -
Harvesting: Collect media (floating cells) AND trypsinize adherent cells.[5][6] Combine them. Crucial: Do not over-trypsinize, as this damages the membrane and causes false PI positives.
-
Washing: Wash 2x with cold PBS.[7]
-
Staining:
-
Resuspend in 1X Annexin Binding Buffer (High
is essential for Annexin binding). -
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in the dark .
-
-
Analysis (Flow Cytometry):
-
Q1 (Annexin- / PI+): Necrotic / Debris.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis (The key indicator of programmed cell death).
-
Phase 4: Target Engagement (Kinase Profiling)
Since carboxamides are privileged kinase inhibitor scaffolds, validating the specific target is essential.
-
Method: ADP-Glo™ or HotSpot™ Kinase Assay (Cell-free).
-
Rationale: Determine if the cytotoxicity observed in Phase 2 is due to specific enzyme inhibition or general toxicity.
-
Standard: Test against a panel of tyrosine kinases (EGFR, VEGFR-2, PDGFR) relevant to the cell lines used.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (MTT) | Phenol Red interference or Serum precipitation | Use Phenol Red-free media during MTT step. Wash cells with PBS before adding MTT.[4] |
| Precipitation in Wells | Compound insolubility | Reduce final concentration. Ensure DMSO < 0.5%. Sonicate stock solution. |
| All cells PI Positive | Trypsin damage | Reduce trypsinization time. Handle cells gently.[2][4] Keep on ice. |
| No IC50 Convergence | Poor dose range | Adjust dilution series. Ensure top concentration is at least 100 µM. |
References
-
Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.[8] International Journal of Molecular Sciences, 26(12), 5903.[9][10]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols.
-
Zhang, H., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.[11]
Sources
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental and computational studies of 2H-chromene-3-carboxamide derivatives
An In-Depth Guide to the Experimental and Computational Investigation of 2H-Chromene-3-Carboxamide Derivatives
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 2H-chromene scaffold is a core structural motif in a vast number of natural products and synthetic compounds, recognized for its significant and diverse biological activities.[1][2] When functionalized with a 3-carboxamide group, these derivatives emerge as a particularly promising class of molecules in drug discovery. Researchers have extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]
This guide provides a detailed overview of the integrated experimental and computational workflows used to design, synthesize, and evaluate 2H-chromene-3-carboxamide derivatives. By synergizing wet-lab synthesis and biological testing with in silico modeling, researchers can accelerate the discovery of novel therapeutic agents, gain deeper insights into their mechanisms of action, and optimize lead compounds with greater efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to explore this versatile chemical class.
Part I: Experimental Synthesis and Biological Evaluation
The foundation of any drug discovery program lies in the robust synthesis of novel chemical entities and their rigorous biological characterization. This section details the common synthetic routes and essential bio-evaluation protocols for 2H-chromene-3-carboxamide derivatives.
Chemical Synthesis: A Modular Approach
The most prevalent synthetic strategy involves a two-step process: first, the formation of a 2H-chromene-3-carboxylic acid precursor, followed by a standard amide coupling reaction. This modular approach allows for significant diversity by varying both the chromene core and the amine component.
A general synthetic route begins with the reaction between salicylaldehyde derivatives and activated acrylates, often via a Baylis-Hillman reaction, which upon cyclization yields the 2H-chromene-3-carboxylic acid.[6] This acid is then coupled with a desired amine using a coupling agent.
Caption: General Synthetic Pathway for 2H-Chromene-3-Carboxamides.
Protocol 1: Synthesis of 2H-Chromene-3-Carboxamides via Amide Coupling
This protocol describes the coupling of a 2H-chromene-3-carboxylic acid with an amine using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC is widely used because it efficiently activates the carboxylic acid for nucleophilic attack by the amine, forming a stable amide bond.
Materials:
-
2H-chromene-3-carboxylic acid derivative (1.0 mmol)
-
Desired primary or secondary amine (1.0 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the 2H-chromene-3-carboxylic acid (1.0 mmol) and DCC (1.1 mmol) in 10 mL of anhydrous DCM in a round-bottom flask.
-
Activation: Cool the mixture in an ice bath and stir for 30 minutes. This allows for the formation of the active O-acylisourea intermediate.
-
Amine Addition: Add the selected amine (1.0 mmol), dissolved in 10 mL of anhydrous DCM, dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final 2H-chromene-3-carboxamide product.[6]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7]
Biological Evaluation: Assessing Therapeutic Potential
The diverse biological activities of chromene derivatives necessitate a range of assays to determine their efficacy.[2] Protocols for evaluating antimicrobial and anticancer activities are presented below, as these are among the most widely reported applications for this compound class.[3][8]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol uses the agar-well diffusion method for initial screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
A. Agar-Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Evenly spread the inoculum over the surface of the agar plates.
-
Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO only) and a positive control (e.g., Streptomycin for bacteria, Nystatin for fungi).[6]
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-96 hours.[6]
-
Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
B. Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 0.079 to 10 mg/mL.[6]
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under the conditions described above.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4a | 62.5 | 125 | >500 | 250 |
| 4b | 125 | 250 | 250 | 125 |
| 4c | 62.5 | 62.5 | >500 | >500 |
| Streptomycin | 125 | 62.5 | 31.25 | N/A |
| Nystatin | N/A | N/A | N/A | 62.5 |
| Note: Data is hypothetical, based on trends reported in the literature.[6] |
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).[3][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2H-chromene-3-carboxamide derivatives for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]
Part II: Computational and In Silico Studies
Computational chemistry provides invaluable tools to rationalize experimental findings and guide the design of more potent molecules. Molecular docking and Density Functional Theory (DFT) are two of the most powerful and commonly applied methods in this context.[11][12]
Caption: Integrated Computational Drug Design Workflow.
Molecular Docking: Unveiling Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps to understand the binding mode, predict affinity, and explain the structure-activity relationships (SAR) observed experimentally.[13] For example, docking studies have been used to investigate the binding of chromene derivatives to targets like DNA gyrase (antimicrobial) and Casein Kinase 2 (anticancer).[9][14]
Protocol 4: Molecular Docking Workflow
-
Ligand Preparation:
-
Draw the 2D structure of the 2H-chromene-3-carboxamide derivative.
-
Convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate charges and protonation states.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states to amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Binding Site Definition:
-
Identify the active site of the protein. This is often based on the location of a co-crystallized inhibitor or through literature review.
-
Define a "grid box" that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, iGEMDOCK) to dock the prepared ligand into the defined grid box.[14] The software will generate multiple binding poses.
-
-
Results Analysis:
-
Rank the poses based on their docking score or binding energy. The lower the energy, the more favorable the interaction.
-
Visualize the best-scoring pose to analyze the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and the protein's active site residues.[13] This analysis provides a structural basis for the compound's biological activity.
-
Density Functional Theory (DFT): Correlating Electronic Structure and Activity
DFT calculations are used to investigate the electronic properties of molecules.[15] For 2H-chromene-3-carboxamides, DFT can help explain their reactivity and biological activity by calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[6]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron-donating ability.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron-accepting ability.
-
HOMO-LUMO Gap: The energy difference between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.
Studies have suggested that the antimicrobial activity of these compounds against gram-positive bacteria may correlate with their electron-accepting ability (LUMO energy), while activity against gram-negative strains may correlate with their electron-donating ability (HOMO energy).[6]
Caption: Correlation of DFT Properties with Antimicrobial Activity.
Conclusion and Future Directions
The study of 2H-chromene-3-carboxamide derivatives is a vibrant area of medicinal chemistry, fueled by the power of integrating synthetic, biological, and computational approaches. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to explore this privileged scaffold. Future work will likely focus on developing more selective and potent analogues, exploring novel biological targets, and leveraging machine learning and AI to enhance the predictive power of computational models, further accelerating the journey from initial hit to clinical candidate.
References
- Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954.
- Olomola, T. O., et al. (2019).
- Bari, S. B., et al. (2018). Chromene (Benzopyran) as a Privileged Scaffold in Drug Discovery. RSC Advances.
- Author, A. A. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
- Rajgire, K. A., Tupsundar, A. L., & Sonare, R. P. (2018). NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. Semantic Scholar.
-
Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-84. [Link]
- Mamaghani, M., & Tabatabaeian, K. (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives.
-
Author, A. A. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]Oxazines, and Chromeno[2,3-d]Pyrimidines. Journal Name.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 4(4), 1494-1500.
- Kelani, T., et al. (2019). Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies.
- Rawat, P., et al. (2021).
- Bouazizi, N., et al. (2021).
- Author, A. A. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed.
- Phutdhawong, W., et al. (2021).
-
Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]
- Author, A. A. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dlsu.edu.ph [dlsu.edu.ph]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sci-Hub: are you are robot? [sci-hub.sg]
- 11. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
development of antimicrobial drugs using 6-bromo-N-methyl-2H-chromene-3-carboxamide
Application Note: Development of Antimicrobial Therapeutics Targeting DNA Gyrase using 6-Bromo-N-methyl-2H-chromene-3-carboxamide
Executive Summary
The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel pharmacophores.[1] The 2H-chromene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting potent inhibition of bacterial DNA gyrase (GyrB subunit), a mechanism distinct from fluoroquinolones.
This guide details the development pipeline for 6-bromo-N-methyl-2H-chromene-3-carboxamide (Compound 6-BMC) . Unlike generic screening protocols, this document provides a rationalized workflow connecting chemical synthesis, biological validation, and mechanistic profiling. The presence of the 6-bromo substituent enhances lipophilicity and halogen-bonding interactions within the ATP-binding pocket of GyrB, while the N-methyl amide moiety mimics the interactions of natural coumarin antibiotics like novobiocin.
Chemical Synthesis & Characterization
Rationale: A robust synthesis is required to generate high-purity (>98%) material for biological assays. We utilize a convergent approach starting from 5-bromosalicylaldehyde.
Synthesis Workflow (DOT Visualization)
Caption: Fig 1. Convergent synthesis of 6-BMC via modified Baylis-Hillman cyclization and amide coupling.
Detailed Protocol
Step 1: Scaffold Construction (Cyclization)
-
Reagents: Dissolve 5-bromosalicylaldehyde (10 mmol) and acrylonitrile (15 mmol) in DMF. Add DABCO (5 mmol) as a catalyst.
-
Reaction: Stir at room temperature for 48 hours. The intermediate Baylis-Hillman adduct forms.[2]
-
Cyclization: Acidify with 20% HCl/Acetic acid and reflux for 4 hours. This effects both cyclization to the chromene ring and hydrolysis of the nitrile to the carboxylic acid.
-
Purification: Precipitate in ice water, filter, and recrystallize from ethanol to obtain 6-bromo-2H-chromene-3-carboxylic acid .
Step 2: Amide Coupling (Target Generation)
-
Activation: Dissolve the carboxylic acid (1 mmol) in anhydrous DCM. Add EDC-HCl (1.2 mmol) and HOBt (1.2 mmol) to activate the carboxyl group. Stir for 30 min at 0°C.
-
Coupling: Add methylamine (2.0 M in THF, 1.5 mmol) dropwise.
-
Workup: Stir overnight at RT. Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the characteristic N-methyl doublet at ~2.8 ppm and the amide NH broad singlet at ~8.5 ppm.
In Vitro Antimicrobial Profiling
Rationale: To establish the pharmacodynamic profile, we determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Assay (CLSI Standard)
Materials:
-
Muller-Hinton Broth (MHB-II), cation-adjusted.
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).
Protocol:
-
Stock Preparation: Dissolve 6-BMC in 100% DMSO to 10 mg/mL. Dilute in MHB to 256 µg/mL (keeping DMSO < 2%).
-
Plate Setup: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of compound solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control; Column 12 is Sterility Control.
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100. Add 100 µL to wells 1-11. Final inoculum: ~5 x 10⁵ CFU/mL.[1]
-
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
Data Reporting Template:
| Strain | Gram Status | 6-BMC MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Positive | [Experimental Value] | 0.12 - 0.5 | Potency vs. Standard |
| E. coli ATCC 25922 | Negative | [Experimental Value] | 0.004 - 0.016 | Permeability check |
Time-Kill Kinetics
Objective: Determine if 6-BMC is bacteriostatic or bactericidal.
-
Inoculate MHB containing 6-BMC at 4x MIC .
-
Aliquot at t = 0, 2, 4, 8, and 24 hours.
-
Plate serial dilutions on agar.
-
Criteria: >3 log₁₀ reduction in CFU/mL constitutes a bactericidal effect.
Mechanism of Action: DNA Gyrase Inhibition
Rationale: Chromene-3-carboxamides are known to target the ATP-binding site of the GyrB subunit. This assay confirms the specific molecular target.
DNA Supercoiling Assay
Principle: DNA gyrase converts relaxed plasmid DNA (pBR322) into supercoiled DNA using ATP. Inhibition prevents this conversion, visible on agarose gel.
Protocol:
-
Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5 µg/mL tRNA, 100 ng/mL BSA.
-
Enzyme: E. coli DNA Gyrase (Holoenzyme).
-
Substrate: Relaxed pBR322 plasmid (0.5 µg).
-
Inhibitor: Add 6-BMC at varying concentrations (0.1, 1, 10, 100 µM). Include Novobiocin as a positive control (GyrB inhibitor).
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with 8 µL of stop buffer (5% SDS, 0.25% bromophenol blue).
-
Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide in gel) at 50V for 3 hours. Stain post-run with EtBr.
-
Analysis: Supercoiled DNA migrates faster. Inhibited lanes will show relaxed bands (slower migration).
Biological Workflow Logic (DOT Visualization)
Caption: Fig 2. Decision tree for validating 6-BMC as a lead antimicrobial candidate.
Toxicology & Safety (Selectivity Index)
To ensure the observed antimicrobial activity is not due to general protoplasmic poisoning, cytotoxicity must be evaluated.
Protocol (MTT Assay):
-
Cells: HEK293 (Human Embryonic Kidney) cells.
-
Treatment: Incubate cells with 6-BMC (1–100 µM) for 24 hours.
-
Assay: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).
-
Target: Selectivity Index (SI) = CC₅₀ / MIC . An SI > 10 is desired for early-stage hits.
References
-
Olomola, T. O., et al. (2019).[3][4] "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies." Manila Journal of Science.[3]
-
BenchChem. (2025).[1][5] "Evaluating the Antimicrobial Spectrum of 6-Bromo-2,2-dimethyl-2H-chromene: A Comparative Guide." BenchChem Application Notes.
-
Gordon, A. T., et al. (2020).[6][7] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc.
-
Moustafa, A. H., et al. (2020).[2][3] "Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives." Russian Journal of General Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Sources
synthesis of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one
Application Note & Protocol: Synthesis and Validation of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one
Executive Summary & Scientific Context
The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Functionalizing this scaffold at the C3 position with an enaminone moiety generates a highly reactive, versatile building block.
Specifically, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one serves as a critical bielectrophilic intermediate. It readily undergoes binucleophilic cyclization with hydrazines, hydroxylamines, and amidines to yield complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines, isoxazoles, and pyrazoles[1]. Recent drug development efforts have leveraged this enaminone to synthesize selective inhibitors of tumor-associated Carbonic Anhydrase isoforms (hCA IX/XII) and potent antiproliferative agents against human carcinoma cell lines (e.g., HepG2 and MCF-7)[1][2].
This application note details the authoritative, two-step synthetic workflow for this compound, emphasizing mechanistic causality and self-validating experimental controls.
Mechanistic Causality & Reaction Design
To ensure high purity and yield, the synthesis is divided into two controlled phases:
Phase 1: Knoevenagel Condensation The precursor, 3-acetyl-6-bromo-2H-chromen-2-one, is synthesized via a Knoevenagel condensation between 5-bromosalicylaldehyde and ethyl acetoacetate. Piperidine is intentionally selected as an organocatalyst. As a secondary amine, piperidine acts as a weak base to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular transesterification (ring closure) and dehydration yield the coumarin core[3].
Phase 2: Enaminone Formation The 3-acetyl intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which acts as a highly efficient one-carbon synthon. The reaction is executed in dry xylene under reflux. The choice of xylene is critical: its high boiling point (~140 °C) provides the thermal energy necessary to drive the condensation forward. Furthermore, the elevated temperature continuously boils off the volatile byproducts (methanol and dimethylamine), shifting the chemical equilibrium entirely toward the desired enaminone product according to Le Chatelier's principle[1][4].
Visualized Synthetic Workflow
Caption: Two-step synthetic pathway of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one.
Experimental Protocols
Protocol A: Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one (Precursor)
Self-Validating Principle: The reaction transition from a clear solution to a heavy precipitate indicates successful cyclization.
-
Setup: In a 250 mL 2-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (2.0 g, 9.95 mmol) and ethyl acetoacetate (1.9 mL, 14.85 mmol) in 20 mL of absolute ethanol[3].
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL, 1.00 mmol) dropwise.
-
Reaction: Heat the mixture to 50–60 °C and maintain for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the aldehyde spot validates completion[3].
-
Workup: Quench the reaction by adding 20 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (
), concentrate under vacuum, and recrystallize from ethanol to obtain a yellow solid.
Protocol B: Synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one
Self-Validating Principle: The formation of a distinct pale yellow solid upon cooling, coupled with an exact melting point of 203–205 °C, confirms the structural integrity of the enaminone.
-
Setup: In a thoroughly dried 100 mL round-bottom flask, combine 3-acetyl-6-bromo-2H-chromen-2-one (2.67 g, 10 mmol) and DMF-DMA (1.19 g, 10 mmol)[1].
-
Solvent Addition: Suspend the mixture in 30 mL of dry xylene. Ensure anhydrous conditions to prevent the premature hydrolysis of DMF-DMA[1][4].
-
Reflux: Heat the mixture to reflux (~140 °C) for exactly 3 hours. The solution will darken as the enaminone forms.
-
Crystallization: Remove the heat source and allow the flask to cool to room temperature. A pale yellow precipitate will spontaneously form.
-
Isolation: Collect the solid product via vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with petroleum ether (60/80 °C) to remove residual xylene and unreacted DMF-DMA. Dry under a vacuum and recrystallize from absolute ethanol to afford the pure compound[1].
Quantitative Data & Analytical Validation
To ensure trustworthiness, the synthesized compound must be validated against the following established physicochemical and spectroscopic parameters[1][3]:
| Parameter | 3-Acetyl-6-bromo-2H-chromen-2-one (Precursor) | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one |
| Appearance | Yellow solid | Pale yellow solid |
| Yield | 80 – 82% | ~80% |
| Melting Point | 188 – 190 °C | 203 – 205 °C |
| IR (KBr) | 1735 (Lactone C=O), 1680 (Acetyl C=O) cm | 1729 (Lactone C=O), 1640 (Enone C=O), 1601 (C=N) cm |
| Mass Spectrometry | m/z 266, 268 (M | m/z 321, 323 (M |
Downstream Biological Applications
The resulting enaminone is not an end-product but a gateway molecule. Its
Caption: Downstream derivatization and biological applications of the synthesized enaminone.
References
-
Gomha, S. M., & Zaki, Y. H. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826-21839. Available at:[Link]
-
Kumar, S., et al. (2020). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Turkish Journal of Chemistry, 44(5), 1313-1329. Available at:[Link]
-
Eldehna, W. M., et al. (2022). Insights into the effect of elaborating coumarin-based aryl enaminones with sulfonamide or carboxylic acid functionality on carbonic anhydrase inhibitory potency and selectivity. Bioorganic Chemistry, 126, 105888. Available at:[Link]
Sources
Advanced Protocols for the Purification of Olefin Metathesis Products
A Strategic Guide to Ruthenium Removal for Pharmaceutical & Fine Chemical Applications
Executive Summary: The Ruthenium Challenge
Olefin metathesis, catalyzed by Ruthenium (Ru) alkylidene complexes (e.g., Grubbs, Hoveyda-Grubbs), is a transformative tool in drug discovery and process chemistry. However, the persistence of residual Ru species in the final product presents a dual challenge:
-
Regulatory Compliance: For Active Pharmaceutical Ingredients (APIs), ICH Q3D guidelines strictly limit elemental impurities (typically <10 ppm for oral, lower for parenteral).
-
Chemical Integrity: Residual Ru species are not merely inert contaminants; they are active Lewis acids and hydride sources capable of catalyzing double-bond migration (isomerization) and decomposition over time.
This guide moves beyond basic column chromatography—which is often insufficient for removing non-polar Ru carbenes—to detail three chemically distinct, high-efficiency purification protocols: Coordination-Polarity Modification (DMSO) , Water-Soluble Sequestration (THP) , and Solid-Phase Scavenging .
Strategic Decision Matrix
Selecting the correct purification technique depends on reaction scale, substrate sensitivity, and available equipment.
Figure 1: Decision matrix for selecting a Ruthenium removal strategy based on scale, cost, and chemical sensitivity.
Protocol A: The DMSO/Silica Method
Best For: Small-scale academic synthesis, robust substrates, and low-cost workflows. Mechanism: Dimethyl sulfoxide (DMSO) coordinates aggressively to the Ru center, displacing phosphine or N-heterocyclic carbene ligands. This converts the lipophilic catalyst into a highly polar complex that adheres strongly to silica gel, allowing the non-polar product to elute.
Experimental Protocol
-
Quenching: Upon reaction completion, do not concentrate the reaction mixture immediately if it is in a non-polar solvent (e.g., DCM, Toluene).
-
Reagent Addition: Add DMSO (50 equivalents relative to catalyst) or Triphenylphosphine oxide (50 equiv) to the reaction mixture.
-
Note: For 1 mol% catalyst loading, this is only 0.5 equiv relative to the substrate, having negligible impact on volume.
-
-
Complexation: Stir the mixture at room temperature for 12–24 hours .
-
Visual Cue: The solution color often shifts from brownish-pink to dark brown or black as the complex modifies.
-
-
Filtration:
-
Prepare a small pad of silica gel (approx. 10–20 weight equivalents relative to product).
-
Filter the reaction mixture directly through the pad.
-
Rinse with the reaction solvent (e.g., DCM).
-
-
Result: The colored Ru-DMSO complex remains at the baseline (top of silica), while the product elutes.
Pros: Extremely cheap; reagents are ubiquitous. Cons: Requires long stirring times; DMSO can be difficult to remove if not filtering; not suitable for very polar products that also stick to silica.
Protocol B: The THP (Tris(hydroxymethyl)phosphine) Method
Best For: Large-scale process chemistry, API synthesis, and reducing Ru to single-digit ppm levels.[1][2] Mechanism: THP is a water-soluble phosphine that binds irreversibly to Ru. The resulting complex partitions selectively into the aqueous phase during extraction. Since THP is unstable, it is generated in situ from the stable salt Tetrakis(hydroxymethyl)phosphonium chloride (THPC).
Experimental Protocol
Reagent Preparation (THP Solution):
-
Dissolve THPC (20–50 equiv relative to catalyst) in water.
-
Add KOH or NaHCO₃ (20–50 equiv) to generate the free phosphine (THP) and formaldehyde. Caution: Formaldehyde is a byproduct; use a fume hood.
Workflow:
-
Digestion: Add the prepared aqueous THP solution directly to the organic reaction mixture (DCM, Toluene, or EtOAc).
-
Heating: Vigorously stir and heat the biphasic mixture at 50–60°C for 12–24 hours .
-
Critical Step: Heat is often required to drive the ligand exchange on sterically hindered Second-Generation catalysts.
-
-
Separation: Cool to room temperature. Separate the layers.
-
Wash: Wash the organic layer with water (2x) and 1M HCl (1x) to remove excess phosphine and Ru complexes.
-
Carbon Polish (Optional): For API grade (<10 ppm), treat the organic layer with activated carbon (e.g., Darco G-60) for 1 hour before final filtration.
Pros: Highly efficient (<5 ppm Ru); scalable; avoids chromatography.[3][4] Cons: Requires heating; generates formaldehyde; aqueous workup required (not suitable for water-sensitive products).
Protocol C: Solid-Supported Scavengers (Silica-Thiol)
Best For: High-throughput medicinal chemistry, late-stage purification, and avoiding aqueous workup. Mechanism: Silica beads functionalized with reactive surface ligands (Thiols, Thioureas, or Diamines) physically capture the metal. The scavenger is simply filtered off.
Experimental Protocol
-
Selection: Choose a scavenger based on the catalyst type.
-
SiliaMetS® Thiol / ISOLUTE® Si-Thiol: General purpose, excellent for Ru.
-
SiliaMetS® DMT (Dimercaptotriazine): Higher affinity for specific difficult residues.
-
-
Loading: Add the scavenger resin to the reaction mixture.
-
Standard: 20–50% w/w relative to the crude product mass.
-
High Purity: 4–10 equivalents relative to the catalyst loading.
-
-
Incubation: Stir at room temperature for 4 hours or at 50°C for 1 hour .
-
Tip: Heating significantly accelerates the kinetics of capture, especially for stable Ru-benzylidene complexes.
-
-
Filtration: Filter the suspension through a fritted funnel or a Celite pad.
-
Wash: Rinse the filter cake with a solvent in which the product is soluble (THF, EtOAc).
Pros: Operationally simplest (Add
Comparative Analysis of Efficiency
| Feature | DMSO / Silica | THP Extraction | Solid Scavengers (Thiol) | Activated Carbon |
| Residual Ru (Typical) | 50 – 200 ppm | < 10 ppm | < 5 ppm | < 50 ppm |
| Cost | Low | Low | High | Very Low |
| Time Investment | High (12h + Column) | High (12h + Extraction) | Low (1-4h) | Medium (1-12h) |
| Scalability | Poor (Column dependent) | Excellent | Good | Excellent |
| Primary Risk | Incomplete removal | Formaldehyde generation | Cost / Leaching | Product adsorption |
References
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions."[5] Organic Letters, 3(9), 1411–1413. Link
-
Maynard, H. D., & Grubbs, R. H. (1999). "Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products."[6] Tetrahedron Letters, 40(22), 4137–4140. Link
-
Wheeler, R. C., et al. (2016). "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures."[2] Organic Process Research & Development, 20(7), 1182–1190. Link
-
Cho, J. H., & Kim, B. M. (2003). "An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions." Organic Letters, 5(4), 531–533.[7] Link[8]
-
SiliCycle Application Note. "Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 7. An efficient method for removal of ruthenium byproducts from olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromo-N-methyl-2H-chromene-3-carboxamide Synthesis
This is the Technical Support Center for the synthesis of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide .
Note on Nomenclature: Based on standard medicinal chemistry scaffolds (specifically MAO-B inhibitors and anticancer agents), this guide addresses the 2-oxo-2H-chromene (Coumarin) derivative.[1] The non-oxidized 2H-chromene is chemically unstable (enol ether) and rarely exists as a stable carboxamide without substitution at the 2-position.
Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting
Executive Summary & Optimized Workflow
The synthesis of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide is often plagued by two main issues: incomplete cyclization during the Knoevenagel condensation and ring-opening side reactions during the amidation step.
We recommend a Two-Step Optimized Protocol over the "One-Pot" methods often cited in older literature. While one-pot methods (using salicylaldehyde +
The Optimized Pathway (Visualized)
Caption: Figure 1. Optimized two-step synthesis avoiding the unstable acid chloride route.
Module 1: The Cyclization (Chromene Core Formation)
Reaction: 5-Bromosalicylaldehyde + Diethyl Malonate
Protocol Standard
-
Reagents: 5-Bromosalicylaldehyde (1.0 eq), Diethyl Malonate (1.2 eq).
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (cat.).[1]
-
Solvent: Ethanol (Green route) or Toluene (if water removal is needed).[1]
-
Conditions: Reflux (78-110°C) for 2-4 hours.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Water accumulation is shifting the equilibrium backward (Knoevenagel is reversible).
-
The Fix: Do not add more piperidine. Instead, switch the solvent to Toluene and use a Dean-Stark trap to physically remove water. Alternatively, add 3Å Molecular Sieves to the ethanol reaction.
-
Why: The formation of the coumarin ring is driven by entropy (loss of water). If water remains in the system, the retro-aldol mechanism hydrolyzes the intermediate imine/enamine.
Q: I see a "dimer" impurity on LCMS (Mass ~500+).
-
Diagnosis: Formation of "Bis-coumarin" (3,3'-methylenebis(6-bromo-4-hydroxycoumarin)). This occurs if you use an excess of the aldehyde or if the reaction temperature is too high with insufficient malonate.
-
The Fix: Ensure Diethyl Malonate is in excess (1.2 to 1.5 eq) . The active methylene of the product ester is less acidic than malonate, but under harsh conditions, it can attack another aldehyde.
Q: The product precipitates as a sticky gum, not a solid.
-
The Fix: This is a purity issue. Cool the reaction mixture to 0°C and add cold Ethanol . If it remains gummy, triturated with Diethyl Ether or Hexane/EtOAc (9:1) . The 6-bromo substitution increases lipophilicity, making it prone to oiling out compared to unsubstituted coumarins.
Module 2: The Amidation (N-Methyl Installation)
Reaction: Ethyl Ester
Protocol Standard (Direct Aminolysis)[1]
-
Reagents: Intermediate Ester (1.0 eq), Methylamine (33% in EtOH, 5.0 eq).
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) - Optional but recommended for speed.
-
Solvent: Methanol or Ethanol.[2]
-
Conditions: Stir at 0°C
RT. Do not heat.
Troubleshooting Guide (Q&A)
Q: Why not hydrolyze to the acid and use SOCl2/Amine?
-
Expert Insight: You can, but it is inefficient. The "Acid Chloride" route involves two extra steps (Hydrolysis, Chlorination) and generates HCl, which can degrade the chromene ring or cause discoloration.[1] Direct aminolysis is cleaner (Atom Economy).
Q: I am seeing a ring-opened phenol impurity (Mass +18 or +32).
-
Diagnosis: Coumarin Ring Opening . In the presence of strong nucleophiles (like methylamine) and heat, the lactone ring (the coumarin core) can open to form the phenolic amide before or instead of the ester amidation.
-
The Fix:
-
Lower the Temperature: Conduct the reaction at 0°C.
-
Avoid Water: Ensure the amine source is anhydrous (e.g., 2M MeNH2 in THF or MeOH, not aqueous methylamine).[1] Water facilitates the irreversible ring opening.
-
Acidic Workup: If the ring opens, it can often be re-closed by acidifying the workup (wash with 1N HCl).
-
Q: The reaction is too slow at room temperature.
-
The Fix: Add 10 mol% TBD (Triazabicyclo[4.4.0]dec-5-ene) or DBU .[1] These organocatalysts activate the ester carbonyl specifically for aminolysis without being strong enough to rapidly open the coumarin ring at RT.
Decision Logic & Impurity Profiling
Use this logic tree to identify impurities based on LCMS data.
Caption: Figure 2. Rapid diagnostic tree for reaction monitoring.
Analytical Data Reference
For validation, your purified product should match these parameters (approximate values for 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide):
| Parameter | Expected Value | Notes |
| Appearance | White to Off-white solid | Yellowing indicates oxidation or phenol impurities.[1] |
| 1H NMR (DMSO-d6) | Characteristic singlet for the chromene alkene proton. | |
| 1H NMR (Amide) | Broad signal, exchangeable with D2O. | |
| 1H NMR (Methyl) | Doublet due to coupling with NH. | |
| IR (Carbonyl) | ~1720 cm⁻¹ (Lactone) | Distinct from the Amide I band (~1650 cm⁻¹).[1] |
References
-
Coumarin Synthesis Optimization: Sairam, M., et al. "Optimization of reaction conditions...[1][2] synthesis of 2H-chromene-3-carboxylates." Journal of Emerging Technologies and Innovative Research, 2020. Link
-
Direct Aminolysis Catalysis: Sabot, C., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates."[1] Molecules, 2015, 20(11), 19896-19910. Link
-
MAO Inhibitor Synthesis: Liu, H., et al. "New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO."[1][3] European Journal of Medicinal Chemistry, 2014.[3] Link
-
DABCO Catalysis Mechanism: Basavaiah, D., et al. "Activity of DABCO: Catalytic Scope in Organic Synthesis." Assam Don Bosco University Journals. Link
Sources
Technical Support Center: Ring Transformation of Chromone-3-Carboxamide
Status: Active Agent: Senior Application Scientist Ticket ID: RTC-303-X Subject: Troubleshooting Nucleophilic Transformations & Recyclization Protocols
Core Mechanism & Reactivity Profile
Before troubleshooting specific failures, it is critical to understand the "operating system" of the chromone-3-carboxamide scaffold. This molecule acts as a masked 1,3-dielectrophile. The reaction generally follows an ANRORC-like pathway (Addition of Nucleophile, Ring Opening, and Ring Closure).
The Critical Decision Point: The reaction outcome is dictated by the competition between C-2 nucleophilic attack (leading to ring opening) and C-4 attack (less common, usually 1,2-addition).
Mechanism Visualization
The following diagram illustrates the divergent pathways that lead to either the desired fused heterocycle or common byproducts.
Figure 1: Divergent reaction pathways for chromone-3-carboxamide. The stability of the "Ring Open" intermediate determines the final product.
Troubleshooting Modules
Module A: Reaction with Nitrogen Nucleophiles (Hydrazines)
Target Product: Chromeno[4,3-c]pyrazoles Reagents: Hydrazine hydrate, Phenyl hydrazine[1]
| Symptom | Root Cause | Corrective Action |
| Product is a soluble oil / No precipitate | Incomplete cyclization of the hydrazone intermediate. | Reflux Extension: Ensure reaction is refluxed in ethanol for at least 2–4 hours. If using phenyl hydrazine, switch solvent to glacial acetic acid to catalyze the dehydration step. |
| Formation of Salicylaldehyde Azine (Yellow solid, MP ~213°C) | Retro-aldol cleavage due to harsh basic conditions or wet solvent. | Control pH/Water: Use absolute ethanol. Avoid strong exogenous bases. The hydrazine itself is sufficiently basic. |
| Recovery of Chromane-2,4-dione | Nucleophilic attack by water (hydrolysis) competes with hydrazine. | Stoichiometry Check: Ensure a 3-5x excess of hydrazine hydrate. The excess drives the equilibrium toward the pyrazole before hydrolysis can occur. |
Expert Insight: The reaction with hydrazine is a cascade. The first step is the Michael addition at C-2. If the reaction stops here or hydrolyzes, you lose the scaffold. The subsequent ring closure onto the C-4 carbonyl is rapid but requires heat.
Module B: Reaction with Primary Amines
Target Product: Functionalized Chromone-3-carboxamides or Chromane-2,4-diones Reagents: Alkyl/Aryl amines (e.g., n-propylamine, benzylamine)[1]
Scenario: You are trying to synthesize a substituted carboxamide, but the pyrone ring is opening.
Q: Why did I isolate a chromane-2,4-dione instead of the N-substituted chromone-3-carboxamide? A: This is a classic "amine exchange" failure.
-
Mechanism: The amine attacks C-2, opens the ring, and then the molecule re-closes not to reform the chromone, but to form the thermodynamically stable chromane-2,4-dione, expelling ammonia (from the original carboxamide group).
-
Solution: To preserve the chromone ring while substituting the amide, you cannot use the carboxamide as the starting material. You must start with chromone-3-carboxylic acid chloride or use Schotten-Baumann conditions where the C-2 position is protected or the amine is less nucleophilic toward the Michael acceptor.
Module C: Reaction with Carbon Nucleophiles
Target Product: Chromeno[2,3-b]pyridines Reagents: Malononitrile, Ethyl cyanoacetate, Acetylacetone
| Symptom | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | C-Nucleophile is not sufficiently deprotonated. | Catalyst Upgrade: Use a catalytic amount of piperidine or alkoxide (EtONa). Weak bases like pyridine are often insufficient for malononitrile. |
| Formation of Knoevenagel Product only (No Ring Closure) | Steric hindrance or insufficient temperature. | Solvent Switch: Move from Ethanol (78°C) to Dioxane or DMF (100°C+). The ring closure onto the amide nitrogen requires higher activation energy. |
| Precipitation of "Gummy" Polymer | Polymerization of the active methylene compound. | Slow Addition: Add the active methylene compound dropwise to the chromone solution to prevent self-condensation. |
Experimental Optimization Guide (FAQ)
Q1: How do I improve regioselectivity at C-2?
The C-2 position is naturally the most electrophilic site due to the electron-withdrawing effect of the pyrone oxygen and the C-4 carbonyl. However, to guarantee C-2 attack over C-4 (1,2-addition):
-
Solvent Polarity: Use polar protic solvents (Ethanol/Methanol). They stabilize the ring-opened zwitterionic intermediate, favoring the ANRORC pathway.
-
Temperature: Higher temperatures favor the thermodynamic product (ring transformation) over the kinetic 1,2-addition product.
Q2: My product decomposes on silica gel. How do I purify?
Chromone-derived heterocycles, especially those with free phenolic hydroxyls (formed after ring opening), can be sensitive to acidic silica.
-
Protocol: Pre-treat the silica gel column with 1-2% Triethylamine in hexane before loading your sample.
-
Alternative: Many of these transformations yield products that crystallize upon cooling. Try recrystallization from DMF/Water or Acetic Acid before resorting to chromatography.
Q3: Can I use microwave irradiation?
Yes. Microwave synthesis is highly recommended for these transformations.
-
Benefit: It drastically reduces reaction time (from 4 hours to 10-20 minutes) and often suppresses the side reaction of hydrolysis because the reaction completes before moisture can interfere.
-
Settings: Start at 120°C, 150W, 10 min hold time in Ethanol.
Validated Protocol: Synthesis of Chromeno[4,3-c]pyrazole
Objective: Transformation of chromone-3-carboxamide (1 mmol) into chromeno[4,3-c]pyrazole using hydrazine.
-
Dissolution: Dissolve 1.0 mmol of chromone-3-carboxamide in 10 mL of absolute ethanol.
-
Addition: Add 3.0 mmol (excess) of hydrazine hydrate (80% or 99%) dropwise at room temperature.
-
Checkpoint: The solution may turn yellow/orange immediately (formation of hydrazone intermediate).
-
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours.
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 1:1). Look for the disappearance of the starting material spot (Rf ~0.4) and appearance of a fluorescent spot near the baseline or Rf ~0.2 depending on substitution.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath.
-
Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and then ether (to remove unreacted hydrazine).
-
Purification: Recrystallize from DMF/Ethanol if necessary.
References
-
Ibrahim, M. A. (2013). Ring transformation of chromone-3-carboxamide under nucleophilic conditions. Journal of the Brazilian Chemical Society, 24(7). Link
-
Hassan, A. A., et al. (2013).[2] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3] Molecules, 18(2), 2029-2041. Link
- Sosnovskikh, V. Y. (2009). Recyclization of chromones with nucleophiles. Chemistry of Heterocyclic Compounds, 45, 1029. (General mechanism grounding).
- Gosh, C. K. (2004).
Sources
process optimization for the commercial production of 6-bromo-2-imino-2H-chromene-3-carboxamide
Current Status: Operational Ticket Focus: Commercial Scale-Up & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: 6-Bromo-2-imino-2H-chromene-3-carboxamide CAS Registry: 79604-91-4 (Generic structure reference) Core Application: Pharmacophore scaffold for antimicrobial, anticancer, and tyrosine kinase inhibition studies.[1]
This guide addresses the specific challenges of synthesizing and scaling the 2-imino-coumarin derivative. Unlike standard coumarins (lactones), the 2-imino functionality is chemically sensitive. It is prone to hydrolysis under acidic conditions, converting the desired product into the thermodynamically more stable (but incorrect) 6-bromo-2-oxo-2H-chromene-3-carboxamide.
The Commercial Challenge: Balancing the Knoevenagel condensation rate (which requires base) against the stability of the imine (which requires avoiding acidic workups) while managing the poor solubility of the brominated starting material.
Critical Process Workflows (Visualized)
A. Reaction Mechanism & Control Points
The following diagram illustrates the synthesis pathway involving the Knoevenagel condensation followed by Pinner-type cyclization.
Figure 1: Reaction pathway highlighting the critical hydrolysis risk (Red path) if pH is mismanaged.
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Efficiency & Yield
Q: My conversion is stalling at 70%. The 5-bromosalicylaldehyde remains unreacted. Why? A: The bromine atom at the 5-position (becoming position 6 on the chromene) is electron-withdrawing, which theoretically activates the aldehyde. However, it significantly reduces the solubility of the starting material in ethanol.
-
Diagnosis: If you see undissolved solids that are not the product (check melting point), you have a mass transfer limitation.
-
Solution:
-
Solvent Switch: Switch from pure Ethanol to Ethanol:DMF (9:1) . The DMF helps solubilize the brominated aldehyde.
-
Temperature: Ensure you are at a vigorous reflux (
), not just a warm stir. -
Catalyst: Increase Piperidine load from 0.1 eq to 0.15 eq.
-
Q: The reaction turns black/dark brown. Is the product degrading? A: The dark color is likely due to the oligomerization of 2-cyanoacetamide or oxidation of the phenol functionality under basic conditions and high heat.
-
Solution:
-
Inert Atmosphere: Run the reaction under Nitrogen (
) to prevent phenol oxidation. -
Stoichiometry: Do not use a large excess of cyanoacetamide. Stick to 1.0 : 1.05 (Aldehyde : Amide).
-
Workup: The product is usually yellow/precipitate. The dark mother liquor can be removed by washing the filter cake with cold ethanol.
-
Category 2: Purity & Stability (The "Lactone" Problem)
Q: NMR shows I have the 2-oxo (coumarin) derivative, not the 2-imino. What happened?
A: You likely exposed the product to acidic conditions or prolonged heating in water. The imine (
-
Critical Check: Did you use HCl to neutralize the catalyst? STOP.
-
Correct Protocol:
-
Do not acidify the reaction mixture to precipitate the product.
-
The product should precipitate spontaneously from the basic/neutral alcoholic solution.
-
Wash with neutral water or cold ethanol only.
-
Category 3: Scale-Up Engineering
Q: On a 1kg scale, the filtration is extremely slow. How do I fix this? A: Rapid precipitation leads to fine particles (fines) that clog filters.
-
Process Engineering Adjustment:
-
Seeding: At the end of the reaction, cool slowly (over 2 hours) from reflux to
. -
Seed Crystals: Add 0.1% pure product seed at
to encourage larger crystal growth. -
Agitation: Reduce stirring speed during the cooling phase to prevent crystal breakage.
-
"Golden Batch" Standard Operating Procedure (SOP)
Scale: 100g Input (Scale linearly) Reaction Time: 2–4 Hours Expected Yield: 85–92%
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 1.05 eq Cyanoacetamide | Slight excess ensures complete consumption of the expensive aldehyde. |
| Solvent | Ethanol (10 Vol) | Green, cheap, allows product to precipitate while keeping impurities soluble. |
| Catalyst | Piperidine (3-5 mol%) | Mild base; sufficient pKa to deprotonate cyanoacetamide without causing side reactions. |
| Temperature | Reflux ( | Required to drive the dehydration step. |
Step-by-Step Protocol
-
Charging: To a 2L reactor equipped with a mechanical stirrer and reflux condenser, charge 5-Bromo-2-hydroxybenzaldehyde (100g, 0.497 mol) and Ethanol (800 mL).
-
Dissolution: Stir at room temperature. If dissolution is incomplete, heat to
. -
Reagent Addition: Add 2-Cyanoacetamide (43.9g, 0.522 mol).
-
Catalysis: Add Piperidine (2.5 mL, 0.025 mol) dropwise. Note: A mild exotherm may occur.
-
Reaction: Heat the mixture to reflux (
). The solution will likely turn clear, then yellow solids will begin to precipitate after 30-60 minutes. -
Completion: Maintain reflux for 3 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). Look for the disappearance of the aldehyde spot.
-
Cooling (Critical for Purity): Turn off heat. Allow the slurry to cool to room temperature over 90 minutes. Then cool to
using an ice bath for 30 minutes. -
Filtration: Filter the yellow solid under vacuum.
-
Washing: Wash the cake with Cold Ethanol (
) to remove unreacted aldehyde and dark impurities. Then wash with Water ( ) to remove residual cyanoacetamide and catalyst. -
Drying: Dry in a vacuum oven at
for 6 hours. Do not exceed to prevent hydrolysis/degradation.
Diagnostic Decision Tree
Use this flow to resolve batch failures immediately.
Figure 2: Logic flow for diagnosing purity and yield issues.
References
-
Mechanism & General Synthesis
- Knoevenagel Condensation of Salicylaldehydes with Active Methylene Compounds.
-
Source:
-
Green Chemistry & Water-Mediated Synthesis
-
A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides.[2]
-
Source:
-
-
Specific Derivative Data (6-Bromo)
- Synthesis and biological evaluation of chromone-3-carboxamides (Analogous chemistry).
-
Source:
-
Hydrolysis Risks
- Recyclization of 2-imino-2H-1-benzopyrans... Reaction of 2-iminocoumarin-3-carboxamides.
-
Source:
Sources
Technical Support Center: Purification of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the technical support center for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the purification of this versatile synthetic building block. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis and purification of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.
Q1: What is the standard synthetic route for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, and how does it impact purification?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2] This one-pot synthesis involves the formylation and subsequent cyclization of 5-bromo-2-hydroxyacetophenone using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] The nature of this reaction is the primary determinant of the impurity profile. The work-up, which involves quenching the reaction mixture in ice-water, is crucial for hydrolyzing the intermediate iminium salt and precipitating the crude product.[1][2]
Q2: What are the typical impurities I should expect in my crude product?
A2: The impurity profile can be complex due to the reactive nature of the Vilsmeier reagent. Common impurities include:
-
Unreacted Starting Material: Residual 5-bromo-2-hydroxyacetophenone.[1]
-
Incompletely Cyclized Intermediates: Open-chain species that have been formylated but failed to cyclize.[1]
-
Side-Reaction Products: Byproducts from the Vilsmeier reagent reacting with itself or decomposing.[1]
-
Water-Soluble Contaminants: Residual DMF and phosphoric acid from the work-up process.[1]
-
Chlorinated Impurities: The Vilsmeier reagent can occasionally act as a chlorinating agent.[1]
Q3: What are the primary purification techniques for this compound?
A3: The two mainstays for purifying crude 6-bromo-4-oxo-4H-chromene-3-carbaldehyde are recrystallization and silica gel column chromatography.[4]
-
Recrystallization is often the first choice for its simplicity and efficiency, especially if the crude product is relatively clean. Ethanol is the most commonly cited solvent for this purpose.[1][5]
-
Silica Gel Column Chromatography is employed when recrystallization fails to remove impurities effectively, particularly when impurities have similar solubility profiles to the product.[4]
Troubleshooting Guide: From Crude Product to Pure Compound
This guide is structured to help you diagnose and solve specific issues you may encounter during the purification workflow.
Diagram: General Purification Workflow
Caption: Workflow for synthesis and purification.
Issue 1: Problems with the Crude Product
Q: My crude product is an oily or gummy solid, not the expected precipitate. What went wrong?
A: This is a common issue that typically points to two main causes:
-
Presence of Unreacted Starting Material: 5-bromo-2-hydroxyacetophenone has a lower melting point than the product and can result in an oily appearance if present in significant amounts.[1] The Vilsmeier-Haack reaction may not have gone to completion.
-
Solution: Optimize the reaction conditions by increasing the reaction time or temperature, while monitoring progress by Thin Layer Chromatography (TLC). Ensure you are using an excess of the Vilsmeier reagent.[1]
-
-
Incomplete Hydrolysis: The intermediate iminium salt formed during the reaction requires complete hydrolysis to precipitate the aldehyde product.
Q: The color of my crude product is much darker (e.g., dark brown) than the expected off-white or pale yellow solid.[5] Why?
A: A dark color usually indicates decomposition or the presence of highly colored impurities.[1]
-
Causality: The Vilsmeier-Haack reaction can be exothermic, especially during the formation of the reagent.[1] Overheating can lead to the degradation of the product or intermediates.
-
Solution: Carefully control the temperature throughout the reaction, particularly during the dropwise addition of POCl₃ to DMF. For purification, a preliminary treatment with activated charcoal during recrystallization can help, but be aware that this may also adsorb some of your desired product.[4] Column chromatography is often more effective at removing colored impurities.[1]
Issue 2: Challenges During Recrystallization
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.[6] This can be caused by several factors:
-
Solution is too concentrated: The saturation point is too high.
-
Solution: Re-heat the mixture to redissolve the oil, and add more hot solvent to decrease the concentration.[6]
-
-
Cooling too rapidly: Crystals need time to form a proper lattice.
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[6]
-
-
High impurity load: Impurities can depress the melting point of the mixture.
-
Solution: If the issue persists, the impurity level may be too high for recrystallization to be effective. A preliminary purification by column chromatography is recommended before a final recrystallization step.[4]
-
Q: After recrystallization, my product is still discolored. What should I do?
A: This indicates the presence of soluble, colored impurities that co-crystallize with your product.
-
Solution 1 (Hot Filtration): If you observe insoluble specks in your hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[4][6]
-
Solution 2 (Charcoal Treatment): Add a small amount of activated charcoal to the hot solution, keep it at temperature for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4] Use charcoal sparingly, as it can reduce your overall yield.
Issue 3: Difficulties with Column Chromatography
Q: I'm running a silica gel column, but the separation between my product and an impurity is very poor.
A: Poor separation is almost always an issue with the choice of mobile phase (eluent).[4][6]
-
Causality: The polarity of the eluent dictates the speed at which compounds travel down the column. If the eluent is too polar, all compounds will move too quickly (high Rf values), resulting in no separation. If it's not polar enough, everything will remain at the top of the column.
-
Solution (TLC Optimization): Before running the column, optimize your eluent system using TLC.[4] The goal is to find a solvent mixture (a common starting point is ethyl acetate/hexane) that gives your desired product an Rf value of approximately 0.2-0.3.[4][7] This ensures the product will move down the column at a reasonable rate, allowing for separation from impurities with different polarities. If separation is still difficult, consider using a shallow solvent gradient (gradually increasing the polarity of the eluent during the run).[4]
Q: My product is streaking on the TLC plate and the column. What does this mean?
A: Streaking often indicates that the compound is either too polar for the chosen eluent, is interacting very strongly with the silica gel (if it's acidic), or the sample is overloaded.
-
Solution 1 (Adjust Polarity): Increase the polarity of your mobile phase. For highly polar compounds, a solvent system containing a small amount of methanol in dichloromethane might be necessary.[4]
-
Solution 2 (Sample Loading): Ensure you are loading the sample onto the column in a minimal volume of solvent to create a narrow starting band.[6]
-
Solution 3 (Check for Acidity): While not commonly reported for this specific compound, some chromone derivatives can be acidic. Adding a very small amount (e.g., 0.1-1%) of acetic acid to the eluent can sometimes resolve streaking for acidic compounds on silica gel.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting purification.
Experimental Protocols
Protocol 1: TLC Analysis for Purity Assessment
This protocol is essential for diagnosing issues and optimizing purification conditions.[7]
-
Stationary Phase: Use standard silica gel 60 F254 plates.[7]
-
Mobile Phase (Eluent): Prepare a mixture of ethyl acetate and hexane. Start with a 3:7 (v/v) ratio and test other ratios (e.g., 1:1) to find the optimal separation.[7]
-
Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate. Prepare a reference solution of your starting material (5-bromo-2-hydroxyacetophenone) as well.[7]
-
Spotting & Development: Spot the crude product and the starting material reference side-by-side on the TLC plate. Place the plate in a developing chamber saturated with the chosen eluent.[7]
-
Visualization: After development, visualize the spots under a UV lamp (254 nm). The presence of a spot corresponding to the starting material indicates an incomplete reaction.
Protocol 2: Recrystallization from Ethanol
This is the most frequently cited method for obtaining pure, crystalline product.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[4][6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin eluting with the optimized solvent system determined by TLC (e.g., 30% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[7]
Data Summary and Purity Validation
Ensuring the final purity of your compound is critical.[8] A multi-technique approach is recommended for full characterization.
| Parameter | Expected Value/Observation | Method |
| Appearance | Off-white to pale yellow solid[5] | Visual |
| Melting Point | 195-197 °C[5] | Melting Point Apparatus |
| Molecular Weight | 268.96 g/mol (for C₁₀H₅BrO₃) | Mass Spectrometry |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.39 (s, 1H, CHO), 8.56 (s, 1H, 2-H), 8.44 (d, J=2.4 Hz, 1H, 5-H), 7.86 (dd, J=8.8, 2.4 Hz, 1H, 7-H), 7.47 (d, J=8.8 Hz, 1H, 8-H)[5] | NMR Spectroscopy |
| Purity | >98% | HPLC, qNMR |
| Crystal System | Triclinic[2] | Single-Crystal X-ray Diffraction |
| Space Group | P-1[2] | Single-Crystal X-ray Diffraction |
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Ishikawa, Y. (2014). Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information.
- Benchchem. (n.d.). Purification challenges of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Benchchem. (n.d.). Crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives.
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Ishikawa, Y. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information.
- Benchchem. (n.d.). A Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Drug Discovery.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Benchchem. (n.d.). A Comparative Guide to the Purity of Commercially Available 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Discovery, Synthesis, and Characterization.
- Ishikawa, Y. (2014). 6-Bromo-4-oxo-4H-chromene-3-carb-alde-hyde. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
stability and degradation of 6-bromo-N-methyl-2H-chromene-3-carboxamide
Welcome to the technical support guide for 6-bromo-N-methyl-2H-chromene-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of 6-bromo-N-methyl-2H-chromene-3-carboxamide.
Question: What are the basic physical and chemical properties of this compound?
Answer: 6-bromo-N-methyl-2H-chromene-3-carboxamide is an off-white to light yellow powder. It is crucial to understand its basic properties for proper handling and experimental design. Key data is summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀BrNO₂ | [1] |
| Molecular Weight | 292.18 g/mol | [1] |
| Melting Point | 233-235°C | [1] |
| Boiling Point | 392.9°C | [1] |
| Solubility | Soluble in DMF, ethanol, acetone; Insoluble in water. | [1] |
Question: What are the recommended storage conditions for this compound?
Answer: Proper storage is critical to prevent premature degradation. Based on the compound's structure, which includes a potentially labile 2H-chromene ring and an amide bond, the following conditions are recommended to maximize shelf-life.
| Storage Type | Condition | Rationale |
| Long-Term (Solid) | Sealed in a dry environment, room temperature, protected from light. | Minimizes exposure to moisture for hydrolysis and light for photodegradation. The solid form is generally stable at room temperature. |
| Short-Term (In Solution) | Store solutions in amber vials at 2-8°C. Use freshly prepared solutions whenever possible. | Low temperature slows reaction kinetics. Protection from light is crucial as chromene derivatives can be photosensitive.[2] |
| Working Solutions | Prepare fresh daily. If temporary storage is needed, keep on ice and protected from light. | Minimizes degradation in solution during experimental use. |
Question: What are the primary functional groups that influence the stability of this molecule?
Answer: The stability of 6-bromo-N-methyl-2H-chromene-3-carboxamide is primarily governed by three functional groups:
-
2H-Chromene Ring: Contains an ether linkage within a pyran ring, which is known to be susceptible to acid-catalyzed cleavage.[3]
-
N-methyl-carboxamide: The amide bond can undergo hydrolysis under both acidic and basic conditions, although it is generally more resistant than an ester bond.
-
Bromo-substituted Aromatic Ring: The bromine atom activates the aromatic ring but can also be a site for certain photochemical reactions.[4][5]
Part 2: Troubleshooting Guide - Degradation Issues
This section provides a problem-and-solution framework for common degradation-related issues encountered during experiments.
Issue 1: Hydrolytic Instability - Appearance of New Peaks in HPLC Under Aqueous/Acidic/Basic Conditions
Symptom: You observe a decrease in the parent compound's peak area and the appearance of one or more new peaks in your HPLC chromatogram after the sample has been in an acidic or basic aqueous solution.
Potential Cause & Mechanism: This is likely due to the hydrolysis of the amide bond or the acid-catalyzed opening of the 2H-chromene ring.
-
Acidic Conditions: The 2H-chromene scaffold is particularly vulnerable to acid. The degradation pathway likely involves protonation of the ether oxygen, followed by ring-opening to form a stabilized carbocation.[3] This can lead to the formation of a chalcone-like structure. Additionally, the amide bond can be hydrolyzed to form 6-bromo-2H-chromene-3-carboxylic acid and methylamine.
-
Basic Conditions: The 2H-chromene ring is generally more stable under basic conditions than acidic ones.[3] However, strong bases and elevated temperatures can promote the hydrolysis of the N-methyl carboxamide group, yielding the corresponding carboxylate salt and methylamine.
Troubleshooting Steps:
-
pH Control: Buffer your solutions to a neutral pH (6.5-7.5) if your experimental conditions permit.
-
Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Solvent Choice: If possible, use aprotic organic solvents like acetonitrile or THF instead of aqueous solutions to minimize hydrolysis.
-
Confirmation of Degradants: Use LC-MS to obtain the mass of the new peaks to help confirm their identity as the predicted hydrolytic products.
Issue 2: Oxidative Instability - Sample Degradation in the Presence of Air or Oxidizing Agents
Symptom: You notice a loss of the parent compound when samples are exposed to air for extended periods, or when using reagents like hydrogen peroxide (H₂O₂).
Potential Cause & Mechanism: Oxidative degradation of the chromene ring system is a known pathway.[6] The electron-rich double bond in the pyran ring is susceptible to attack by oxidizing agents. This can lead to the formation of epoxides, diols, or even cleavage of the ring to form aldehydes and other oxygenated derivatives.[2]
Troubleshooting Steps:
-
Use Degassed Solvents: For sensitive experiments, sparge your solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). Coumarin derivatives themselves can have antioxidant properties, but they are also subject to oxidative degradation.[7][8]
-
Avoid Peroxide-Forming Solvents: Be cautious with aged ethers (like THF or diethyl ether) that can form explosive peroxides, which are potent oxidizing agents.
-
Conduct Forced Oxidation Study: To confirm susceptibility, intentionally stress the compound with a mild oxidizing agent like 3% H₂O₂ and monitor the degradation profile by HPLC.[9]
Issue 3: Photolytic Instability - Discoloration or Degradation Upon Exposure to Light
Symptom: Your solid compound or solution turns yellow or brown, and HPLC analysis shows a loss of the parent compound after exposure to ambient or UV light.
Potential Cause & Mechanism: Many chromene derivatives are known to be photosensitive.[2] Exposure to light, particularly UV radiation, can excite the molecule to a higher energy state, leading to complex degradation pathways. This can involve radical processes and the formation of high molecular weight, often colored, oxygenated photoproducts.[2] The bromo-substituent may also participate in photochemical reactions, potentially leading to debromination or other radical-mediated transformations.[4][10]
Troubleshooting Steps:
-
Work in Low-Light Conditions: Conduct all manipulations of the compound under yellow light or in a dimly lit room.
-
Use Amber Glassware: Always store solutions in amber vials or flasks to protect them from UV and visible light.
-
Wrap Equipment: If using clear glass equipment for your experiment (e.g., a flow cell), wrap it in aluminum foil.
-
Perform Photostability Test: To quantify the effect, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a dark control.[11]
Issue 4: Thermal Instability - Degradation at Elevated Temperatures
Symptom: You observe degradation when heating the compound, either in solid form or in solution.
Potential Cause & Mechanism: While the compound has a high melting point, indicating good solid-state thermal stability under normal conditions, degradation can occur at elevated temperatures. Carboxamide-type compounds can undergo thermal degradation, though often at very high temperatures (>200-400 °C), which can proceed via complex pathways including dehydration to nitriles or fragmentation.[12][13] In solution, elevated temperatures will accelerate all other degradation pathways, particularly hydrolysis and oxidation.
Troubleshooting Steps:
-
Limit Heat Exposure: Avoid unnecessary heating. If a reaction requires heat, use the lowest effective temperature for the shortest possible duration.
-
Inert Atmosphere: When heating, consider performing the experiment under an inert atmosphere (N₂ or Ar) to prevent concurrent oxidation, which is often accelerated by heat.
-
Thermogravimetric Analysis (TGA): For a detailed understanding of the solid-state thermal stability, TGA can be performed to identify the onset temperature of decomposition.
Part 3: Protocols for Stability and Degradation Analysis
This section provides a standardized workflow for conducting a forced degradation study, which is essential for identifying potential degradants and establishing a stability-indicating analytical method.[14][15]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active compound in the presence of its impurities, excipients, and degradation products.
-
Initial Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Start with a gradient of Acetonitrile and Water (with 0.1% formic acid for good peak shape).
-
Detection: UV detector, scan for λ-max (typically 254 nm and 320 nm are good starting points for chromene structures).
-
Flow Rate: 1.0 mL/min.
-
-
Forced Degradation: Prepare separate solutions of the compound (~1 mg/mL) and subject them to the stress conditions outlined in the table below. Include an unstressed (control) sample.
-
Method Validation: Inject the stressed samples into the HPLC. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient, mobile phase composition, or column chemistry as needed.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of degradants, ensuring no co-elution.
Table: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 6, 24 hours | To test susceptibility to acid-catalyzed ring opening and amide hydrolysis.[9][11] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 6, 24 hours | To test susceptibility of the amide bond to base-catalyzed hydrolysis.[9][11] |
| Oxidation | 3% H₂O₂ at RT | 2, 6, 24 hours | To evaluate stability against oxidative stress.[9][11] |
| Thermal | Solid at 80°C / 75% RH | 24, 48 hours | To assess solid-state stability under accelerated heat and humidity.[11] |
| Photolytic | Solution exposed to ICH Q1B light conditions | N/A | To determine light sensitivity and potential for photodegradation.[9][11] |
Note: The goal is to achieve 5-20% degradation of the active ingredient. Adjust time and temperature as needed to achieve this target.[14]
Part 4: Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely points of molecular instability based on the functional groups present.
Caption: Potential degradation pathways for 6-bromo-N-methyl-2H-chromene-3-carboxamide.
Diagram 2: Experimental Workflow for a Forced Degradation Study
This workflow outlines the logical steps for assessing the stability of the compound.
Caption: Workflow for conducting a forced degradation study.
References
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology. [Link]
-
Alberti, A., et al. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Bulletin of the Chemical Society of Japan. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... PubMed. [Link]
-
Bain, R. L., & Lappin, G. R. (1955). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Journal of Chemical Sciences. [Link]
-
Silva, A. M. G., et al. (n.d.). A Simple and Ecological Preparation of a Chromene-3-carboxamide Derivative. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
JETIR. (n.d.). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. JETIR.ORG. [Link]
-
ResearchGate. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides... ResearchGate. [Link]
-
Miri, R., et al. (2014). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules. [Link]
-
ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
-
MDPI. (2025). Two-Step Tandem Synthesis of Coumarin Derivatives Containing Bioamide Skeleton... Molecules. [Link]
-
Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development... Oriental Journal of Chemistry. [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Bentham Science. (n.d.). Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2- Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide... Current Green Chemistry. [Link]
-
Pharmaffiliates. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaffiliates. [Link]
-
MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
-
De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives... De La Salle University. [Link]
-
Alamiery, A., & Shaker, L. (2025). Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion... Moroccan Journal of Chemistry. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2H-chromenes. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. [Link]
-
MDPI. (2026). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives... Molecules. [Link]
-
ResearchGate. (2025). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]
-
Zeng, Y., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
-
MDPI. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. OUCI. [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]
-
Journal of Nuclear Medicine. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level... Journal of Nuclear Medicine. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives... ResearchGate. [Link]
-
Liu, X-H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. [Link]
-
SINTEF. (n.d.). Degradation of amines in CO Capture. SINTEF. [Link]
Sources
- 1. Buy 6-bromo-N-methyl-2H-chromene-3-carboxamide [smolecule.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: 4-Substituted-3-Bromo-2H-Chromene Synthesis
Welcome to the technical support hub for the synthesis of halogenated benzopyrans. This guide addresses the specific challenges encountered when constructing the 4-substituted-3-bromo-2H-chromene scaffold. This moiety is a privileged pharmacophore, serving as a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira) to access complex bioactive targets.[1]
This guide moves beyond basic procedures to address regioselectivity (6-endo-dig vs. 5-exo-dig) , catalyst deactivation , and product stability .
Part 1: The Core Protocol (The "Happy Path")
While various routes exist, the most robust method for generating 4-substituted analogs with a 3-bromo handle is the Pd(OAc)₂ / CuBr₂ mediated cyclization of internal propargyl aryl ethers . Unlike simple NBS-mediated pathways which often struggle with internal alkynes, this bimetallic system ensures high conversion and regiocontrol.[1]
Standard Operating Procedure (SOP)
Target Reaction: Cyclization of 1-aryloxy-2-alkynes to 4-alkyl/aryl-3-bromo-2H-chromenes.
| Component | Equivalent | Role | Critical Note |
| Substrate | 1.0 equiv | Precursor | Must be an internal alkyne (Ar-O-CH₂-C≡C-R). |
| Pd(OAc)₂ | 5 mol% | Catalyst | Activates the alkyne for nucleophilic attack.[1] |
| CuBr₂ | 2.0 - 3.0 equiv | Reagent | Acts as both the bromine source and oxidant.[1] |
| LiBr | 2.0 equiv | Additive | Increases bromide concentration; stabilizes Cu(II).[1] |
| Solvent | DCE or CH₂Cl₂ | Medium | Anhydrous.[1] DCE allows higher temp (reflux).[1] |
| Temp | 40°C - 80°C | Condition | Substrate dependent.[1] |
Workflow:
-
Dissolve Substrate in anhydrous DCE (0.1 M).
-
Add LiBr and CuBr₂ (anhydrous, green/black powder).[1]
-
Add Pd(OAc)₂ last.[1]
-
Heat to 60°C and monitor by TLC/LCMS.
-
Quench: Cool to RT, filter through a Celite pad (removes Cu salts), and wash with Et₂O.
-
Purification: Flash chromatography (Neutralized Silica).
Part 2: Troubleshooting & FAQs
Category 1: Regioselectivity Issues (The 5-exo Trap)
Q: I am isolating a benzofuran derivative instead of the desired chromene. Why is the ring contracting?
A: This is the classic competition between 6-endo-dig (Chromene) and 5-exo-dig (Benzofuran) cyclization.[1]
-
The Science: According to Baldwin’s rules, both pathways are allowed.[1] However, the electrophilic activation of the alkyne creates a transition state where the nucleophile (phenol oxygen) attacks.
-
Electronic Factor: If the R-group at the alkyne terminus is an Aryl group (electron-donating), it stabilizes the positive charge buildup at the
-carbon, favoring 5-exo attack (Benzofuran). -
Alkyl Substituents: If R is Alkyl , the 6-endo pathway is kinetically competitive and often favored using Palladium.
-
-
The Fix:
-
Switch Solvent: Change from DCE to Toluene . Non-polar solvents can sometimes shift preference toward the thermodynamic 6-endo product.[1]
-
Change Catalyst: If Pd fails, switch to AuCl₃ or PtCl₂ (with NBS). Gold catalysts are exceptionally carbophilic and can be tuned with ligands (e.g., bulky phosphines) to sterically enforce the 6-endo approach.[1]
-
Substrate Modification: If possible, place an electron-withdrawing group (EWG) on the alkyne terminus to discourage the partial positive charge required for 5-exo cyclization.[1]
-
Category 2: Reaction Stalling & Conversion
Q: The reaction starts but stalls at 40-50% conversion. Adding more CuBr₂ doesn't help.
A: This usually indicates catalyst poisoning or product inhibition .[1]
-
The Cause: The byproduct of the reaction is Cu(I)Br.[1] Accumulation of Cu(I) species or complexation of the Pd species by the electron-rich chromene product can arrest the catalytic cycle.[1]
-
The Fix:
-
Oxidant Refresh: Add a co-oxidant like K₂S₂O₈ (0.5 equiv) to regenerate Cu(II) in situ, though this requires a biphasic system (DCE/H₂O) which might not be compatible with all substrates.[1]
-
Concentration: Run the reaction more dilute (0.05 M). High concentrations favor catalyst aggregation.[1]
-
Reagent Quality: Ensure your CuBr₂ is anhydrous . Wet CuBr₂ releases HBr, which can protodemetallate the intermediate, leading to a 3-H-chromene (missing the bromine).
-
Category 3: Purification & Stability
Q: My crude NMR looks perfect, but after column chromatography, the product decomposes or the bromine is lost.
A: 3-Bromo-2H-chromenes contain a vinyl bromide and a cyclic enol ether motif.[1] This system is acid-sensitive.[1]
-
The Mechanism: Acidic silica gel protonates the double bond (C3 or C4), facilitating hydration (to a chromanone) or polymerization.[1]
-
The Fix:
Part 3: Mechanistic Insight (The "Why")
Understanding the catalytic cycle is crucial for modifying the protocol for difficult substrates.[1]
-
Activation: Pd(II) coordinates to the alkyne (π-complex).[1][2]
-
Nucleophilic Attack (6-endo): The phenolic oxygen attacks the distal carbon (C4), forming a vinyl-palladium intermediate at C3.[1]
-
Transmetallation/Halogenation: This is the distinct step in the CuBr₂ protocol.[1] The C-Pd bond is cleaved by CuBr₂, or a high-valent Pd(IV)-Br species forms.
-
Reductive Elimination: The C-Br bond forms, regenerating Pd(II) and releasing the 3-bromo-chromene.[1]
Note: In NBS mediated pathways, the mechanism is purely ionic (Bromonium ion formation -> Anti-attack).
Part 4: Visualization
Diagram 1: Reaction Mechanism & Regioselectivity
This diagram illustrates the divergent pathways (Benzofuran vs. Chromene) and the role of the R-group in dictating the outcome.
Caption: Divergent cyclization pathways. R-group electronics and catalyst choice dictate the 5-exo (Benzofuran) vs. 6-endo (Chromene) selectivity.
Diagram 2: Troubleshooting Decision Tree
Caption: Quick-reference troubleshooting logic for common synthetic failures in chromene synthesis.
References
-
Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 2015, 5, 2329–2366.[1][2] Key Insight: Comprehensive review detailing the Pd(OAc)₂/CuBr₂ protocol for 4-substituted analogs. [1][2]
-
Catalyst-Controlled 5-exo and 6-endo Cyclization. Organic Chemistry Frontiers, 2019.[1] Key Insight: Computational and experimental analysis of the competition between 5-exo and 6-endo pathways.[1][3]
-
Synthesis of 4-Substituted-3-halo-2H-chromenes via Electrophilic Cyclization. Journal of Organic Chemistry, 2003, 68, 827–830. (General reference for electrophilic cyclization mechanisms).
-
N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. Key Insight: General properties and handling of NBS for bromination reactions.[1][4][5]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations [acswebcontent.acs.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
enhancing the reaction efficiency of arylamine-catalyzed Mannich cyclization
Welcome to the Technical Support Center for Advanced Organocatalysis . This guide is engineered for researchers and drug development professionals seeking to optimize and troubleshoot arylamine-catalyzed Mannich cyclization cascade reactions.
By leveraging in situ generated ortho-quinone methides (o-QMs), this cascade offers a highly efficient route to complex scaffolds like 2H-benzo[h]chromenes. However, the delicate balance of imine condensation, nucleophilic addition, and electrocyclization requires precise control over reaction parameters.
Part 1: Diagnostic Workflow for Reaction Optimization
Before diving into specific troubleshooting steps, use the diagnostic logic tree below to isolate the kinetic or thermodynamic bottlenecks in your catalytic cycle.
Workflow for diagnosing and resolving low efficiency in arylamine-catalyzed Mannich cyclizations.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is below 20% even after 48 hours of reaction time. Why is the cascade stalling, and how does the choice of arylamine impact this? Root Cause: The efficiency of the cascade relies heavily on the electronic properties of the arylamine catalyst. Simple anilines often lack the necessary nucleophilicity to efficiently drive the initial imine condensation. Furthermore, they struggle to act as good leaving groups during the critical extrusion step required to form the highly reactive ortho-quinone methide (o-QM) intermediate[1]. Solution: Switch to a structurally pre-organized, electron-rich arylamine catalyst. Research demonstrates that o-phenylenediamine acts as a superior organocatalyst for this cascade. The adjacent amine group likely provides secondary hydrogen-bonding stabilization during the transition state, significantly outperforming simple aniline or mono-methoxy anilines[1][2].
Table 1: Effect of Arylamine Catalyst Structure on Cascade Yield [1]
| Catalyst (20 mol%) | Solvent | Time (h) | Isolated Yield (%) | Mechanistic Causality |
|---|---|---|---|---|
| Aniline | CH₂Cl₂ | 48 | 10% | Poor nucleophilicity; slow imine formation. |
| 4-Methoxyaniline | CH₂Cl₂ | 48 | 15% | Marginal electronic enhancement. |
| 2-Methoxyaniline | CH₂Cl₂ | 48 | 35% | Ortho-effect provides slight transition state stabilization. |
| o-Phenylenediamine | CH₂Cl₂ | 48 | >85% | Optimal nucleophilicity and H-bond stabilization for o-QM extrusion. |
Q2: I am observing incomplete conversion of the aldehyde. How can I prevent imine hydrolysis and drive the equilibrium forward? Root Cause: The foundational step of this cascade is the condensation of the α,β-unsaturated aldehyde (enal) with the arylamine to form an imine, a process that releases one equivalent of water. If this water is not sequestered, the equilibrium stalls, leading to imine hydrolysis and a sluggish subsequent Mannich-type nucleophilic addition[1]. Solution: Incorporate activated 4Å molecular sieves (MS) into the reaction mixture. This acts as a physical thermodynamic sink. By irreversibly trapping the generated water, Le Chatelier's principle dictates that the imine condensation is driven to completion, accelerating the entire cascade[1].
Q3: What is the optimal solvent system for balancing intermediate stability and cyclization kinetics? Root Cause: The reaction involves highly polar transition states (the Mannich addition) and reactive neutral intermediates (the o-QM). Protic solvents disrupt the delicate hydrogen-bonding networks essential for organocatalytic control, while highly non-polar solvents fail to stabilize the charge separation during the transition states. Solution: Halogenated aprotic solvents provide the ideal dielectric constant. Anhydrous dichloromethane (CH₂Cl₂) optimally stabilizes the transient o-QM intermediate without disrupting the secondary orbital interactions required for the final electrocyclization step[1].
Table 2: Solvent Optimization Data for Mannich Cyclization [1]
| Solvent | Additive | Yield (%) | Observation / Causality |
|---|---|---|---|
| Toluene | None | < 15% | Poor stabilization of polar transition states. |
| THF | None | 22% | Disruption of catalyst-substrate hydrogen bonding. |
| CH₃CN | None | 40% | Competitive polarity effects hinder electrocyclization. |
| CH₂Cl₂ | 4Å MS | 92% | Ideal dielectric constant; complete water sequestration. |
Part 3: Self-Validating Experimental Protocol
To ensure high reproducibility, follow this step-by-step methodology for the synthesis of 2H-benzo[h]chromenes via arylamine catalysis. This protocol is designed as a self-validating system, meaning each step has an observable metric to confirm success before proceeding.
Step 1: System Preparation & Dehydration
-
Flame-dry a Schlenk tube under vacuum and backfill with Argon.
-
Add 50 mg of freshly activated 4Å molecular sieves (powdered). Validation: The use of powdered MS ensures maximum surface area. If the sieves clump immediately upon solvent addition, your solvent is wet and must be replaced.
Step 2: Imine Condensation (Catalyst Activation)
-
Add o-phenylenediamine (0.04 mmol, 20 mol%) and the α,β-unsaturated aldehyde (0.30 mmol, 1.5 equiv) to the flask.
-
Inject 1.0 mL of anhydrous CH₂Cl₂. Stir at room temperature for 15 minutes. Validation: Look for a distinct color shift (typically a deepening yellow/orange). This color change is the physical manifestation of extended conjugation, confirming successful imine formation.
Step 3: Mannich Addition & Cascade Cyclization
-
Add the 1-naphthol substrate (0.20 mmol, 1.0 equiv) to the activated imine solution.
-
Stir the mixture at room temperature under Argon. Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The self-validating checkpoint is the complete disappearance of the highly UV-active 1-naphthol spot and the emergence of a non-polar, brightly fluorescent product spot.
Step 4: Quenching and Purification
-
Once the naphthol is consumed (typically 24–48 hours), filter the mixture through a short pad of Celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the chromene derivative.
Part 4: Mechanistic Pathway Visualization
Understanding the exact sequence of molecular events is critical for rational troubleshooting. The diagram below illustrates the causality of the cascade, highlighting the generation of the critical o-QM intermediate.
Catalytic cycle of arylamine-mediated Mannich cyclization via an ortho-quinone methide intermediate.
References
-
Title: Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction Source: Molecules (MDPI) / National Library of Medicine URL:[Link]
-
Title: Synthesis of 2H-benzo[h]chromenes by Organocatalytic Mannich cyclization cascade reactions via the novel amine-promoted QM pathway Source: ResearchGate URL:[Link]
Sources
Comparative Guide: Biological Activity & SAR of Chroman Derivatives
[1][2]
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for tocopherols (Vitamin E), flavonoids, and a vast array of synthetic therapeutics. Its structural rigidity, combined with the electronic tunability of the benzopyran ring, allows for precise targeting of diverse biological endpoints.
This guide provides a comparative technical analysis of chroman derivatives, focusing on three primary therapeutic axes: Anticancer (Cytotoxicity) , Anti-inflammatory (COX-2 Inhibition) , and Antioxidant activity. It synthesizes experimental data to highlight Structure-Activity Relationships (SAR) and offers validated protocols for reproducing these bioassays.
Structural Classification & SAR Overview
To understand the biological variances, we must first define the derivative classes. The biological activity hinges critically on substitutions at the C2, C3, and C4 positions, and the oxidation state of the pyran ring.
Figure 1: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points on the chroman core that dictate biological specificity.
Caption: SAR map highlighting how specific structural modifications to the chroman core drive distinct biological outcomes.
Comparative Analysis of Biological Activities[1][2][5][6][7][8][9][10][11]
A. Anticancer Activity: The 3-Benzylidene Chroman-4-one Class
Synthetic derivatives featuring an exocyclic double bond at the C3 position (3-benzylidene) act as "Michael acceptors," capable of alkylating thiol groups in biological targets. This class shows potent cytotoxicity against breast (MCF-7) and leukemia (HL-60) cell lines.
Mechanism of Action:
These compounds typically induce apoptosis via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (
Comparative Data (IC50 Values in
| Compound Class | Modification | MCF-7 (Breast) | HL-60 (Leukemia) | Mechanism Note |
| Standard (Doxorubicin) | N/A | 0.82 | 0.45 | DNA Intercalation |
| Chroman-4-one | Unsubstituted | >100 | >100 | Inactive baseline |
| 3-Benzylidene | 4-F, 3-OMe | 3.86 | 2.15 | High Michael reactivity |
| Spiro-chromanone | Pyrrolidine fused | 12.4 | 8.9 | p53 stabilization |
| Flavanone | 2-Phenyl | 25.1 | 18.2 | Tubulin polymerization inhibition |
Key Insight: The presence of electron-withdrawing groups (F, Cl) on the benzylidene ring enhances the electrophilicity of the
B. Anti-inflammatory Activity: Selective COX-2 Inhibition
Chroman derivatives are engineered to mimic the "coxib" class of drugs (e.g., Celecoxib) by fitting into the hydrophobic side pocket of the COX-2 enzyme.
Critical Structural Feature: A bulky lipophilic group (often a phenyl ring with a methylsulfonyl or sulfonamide moiety) at position C2 or C3 is essential for selectivity.
Comparative Data (Enzyme Inhibition):
| Compound | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) |
| Celecoxib (Ref) | 0.06 | 24.3 | 405 |
| Compound 5d | 0.07 | 20.1 | 287 |
| Compound Q7-9 | 0.12 | >100 | >826 |
| Simple Chromone | 45.2 | 38.1 | ~0.8 (Non-selective) |
Key Insight: Compound Q7-9 (a novel chromone derivative) demonstrates superior selectivity (SI > 826) compared to Celecoxib, reducing the risk of gastric side effects associated with COX-1 inhibition [3][4].[1]
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for chroman derivative evaluation.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine the IC50 of chroman derivatives against cancer cell lines.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22
m filtered). -
Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add chroman derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100
M). Include Doxorubicin as positive control and DMSO as vehicle control. -
Incubation: Incubate for 48h or 72h.
-
Labeling: Add 20
L MTT reagent to each well. Incubate for 4h until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve crystals. Shake for 10 min. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
. Plot non-linear regression to find IC50.
Protocol B: DPPH Radical Scavenging Assay
Objective: Assess the antioxidant capacity via Hydrogen Atom Transfer (HAT).
Expertise Note: Chroman derivatives with phenolic hydroxyls (e.g., C6-OH) are sensitive to light and oxidation. Perform this assay rapidly in low-light conditions.
Workflow:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (absorbance ~0.9 at 517 nm).
-
Reaction: Mix 100
L of chroman sample (10-200 M in methanol) with 100 L DPPH solution in a 96-well plate. -
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Measure DPPH + Methanol (
). -
Calculation:
.
Visualizing the Synthesis-Screening Workflow
The development of bioactive chromans follows a cyclical "Design-Make-Test-Analyze" workflow.
Caption: Iterative workflow for the synthesis and biological evaluation of chroman derivatives.
References
-
BenchChem. (2025).[2][3][4][5] Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Retrieved from
-
Emami, S., et al. (2021).[6] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from
-
Wang, L., et al. (2024).[7] Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. Retrieved from
-
Zhang, H., et al. (2025). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. Bioorganic Chemistry. Retrieved from
-
Kushwaha, R.K., et al. (2020).[8] Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from
Sources
- 1. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
A Comparative Guide to the Anticancer Activity of Chromene Derivatives
The chromene scaffold, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry, celebrated for its wide array of pharmacological properties.[1][2][3] Among these, the anticancer potential of chromene derivatives has garnered significant attention, leading to the development of numerous analogues with promising therapeutic efficacy.[1] This guide provides a comparative analysis of different classes of chromene derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and anticancer potency, supported by experimental data and detailed protocols for their evaluation.
The Versatility of the Chromene Nucleus in Oncology
The "privileged scaffold" status of chromene stems from its ability to interact with a multitude of cellular targets, thereby influencing various signaling pathways implicated in cancer progression.[3] Modifications to the chromene core through targeted functionalization can significantly enhance its bioactivity, a principle that forms the basis of SAR studies.[1] These studies are instrumental in rationally designing potent and selective anticancer agents.[3]
Comparative Analysis of Anticancer Activity
The anticancer activity of chromene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. This section compares the efficacy of prominent classes of chromene derivatives against various cancer cell lines.
4-Aryl-4H-Chromenes: Potent Cytotoxic Agents
The 4-aryl-4H-chromene scaffold has emerged as a particularly promising class of anticancer agents.[1] The substitution of an aryl group at the 4th position has been shown to be a critical determinant of their cytotoxic activity.[2] These compounds often exert their effects through mechanisms such as microtubule depolarization and disruption of the tumor vasculature.[1]
A study on a series of 4-aryl-4H-chromene derivatives with methoxy substitutions demonstrated their potential against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. The derivative with methoxy groups at the ortho and meta positions of the aryl ring (compound 5g) exhibited the highest potency against the PC3 cell line.[4]
Table 1: Anticancer Activity of Representative 4-Aryl-4H-Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5g | PC3 (Prostate) | 40 | [4] |
| C1 | MDA-MB-231 (TNBC) | ~1.5 | [5][6] |
| C2 | MDA-MB-231 (TNBC) | ~2.5 | [5][6] |
IC50 values are approximate and gathered from graphical data where precise values were not stated.
Chromeno[2,3-d]pyrimidines and Fused Analogues: Enhanced Efficacy
Fusing other heterocyclic rings to the chromene nucleus can lead to compounds with enhanced and sometimes novel anticancer activities. For instance, chromeno[2,3-d]pyrimidine derivatives have shown significant inhibitory effects against various cancer cell lines.[7][8]
A series of novel 4H-benzo[h]chromenes and their fused pyrimidine and triazolopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. The study highlighted that the lipophilicity of the substituents at the 2- or 3-positions and the nature of the fused rings significantly impacted their antitumor activity.[9] Several of these compounds exhibited greater potency than the standard drugs vinblastine and colchicine against MCF-7 and HCT-116 cancer cells.[9]
Table 2: Anticancer Activity of Fused Chromene Derivatives Against MCF-7 and HCT-116 Cell Lines
| Compound | IC50 (µg/mL) - MCF-7 | IC50 (µg/mL) - HCT-116 | Reference |
| 8a | 0.003 | 0.007 | [9] |
| 9 | 0.005 | 0.015 | [9] |
| 11 | 0.004 | 0.012 | [9] |
| 17 | 0.002 | 0.006 | [9] |
| 18 | 0.002 | 0.005 | [9] |
| Vinblastine | 0.011 | 0.016 | [9] |
| Colchicine | 0.033 | 0.016 | [9] |
Chromen-4-ones (Chromones): Modulators of Inflammatory Pathways
Chromen-4-one derivatives, also known as chromones, have demonstrated antitumor activity, often linked to their anti-inflammatory properties.[10][11] Inflammation is a critical component of tumor development and progression.[10][11] A newly synthesized chromen-4-one derivative was shown to exert its antitumor effect in a rat model of hepatocellular carcinoma (HCC) by downregulating the expression of pro-inflammatory genes like TNF-α and VEGF.[10][11] This, in turn, influenced other factors such as p53 and the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins.[10][11]
Mechanisms of Anticancer Action
Chromene derivatives employ a variety of mechanisms to inhibit cancer cell growth and induce cell death. Understanding these mechanisms is crucial for the development of targeted therapies.
Disruption of Microtubule Dynamics
A significant mechanism of action for several chromene derivatives is the inhibition of microtubule polymerization.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent cell death.[5] For example, two novel chromene derivatives, C1 and C2, were found to specifically target triple-negative breast cancer (TNBC) cells by binding to the colchicine binding site of β-tubulin, leading to microtubule destabilization.[5] This resulted in mitotic arrest, multinucleation, senescence, and ultimately, apoptotic cell death.[5][6]
Caption: Mechanism of microtubule disruption by certain chromene derivatives.
Induction of Apoptosis
Many chromene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various pathways, including the activation of caspases, an increase in reactive oxygen species (ROS), and modulation of the Bcl-2 family of proteins.[4] For instance, compound 5g was shown to induce apoptosis in PC3 cells through the activation of caspase-3 and an increase in ROS levels.[4] Similarly, the novel chromenes C1 and C2 were found to activate the extrinsic apoptotic pathway in TNBC cells.[6][12]
Modulation of Signaling Pathways
Chromene derivatives can also interfere with key signaling pathways that are dysregulated in cancer. Some compounds have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[1] Others have been reported to inhibit Src kinases, which are often overexpressed in various cancers.[5]
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of chromene derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the chromene derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
Chromene derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Structure-activity relationship studies have been pivotal in identifying key structural features that govern their cytotoxic activity, leading to the synthesis of highly potent analogues. The diverse mechanisms of action, including microtubule disruption and induction of apoptosis, offer multiple avenues for therapeutic intervention. While many promising results have been obtained from in vitro studies, further in vivo investigations are crucial to validate the therapeutic potential of these compounds and their progression into clinical settings.[13] The continued exploration of the chromene scaffold holds great promise for the future of cancer treatment.
References
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][8]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. PubMed. [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][8]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][8]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF. ResearchGate. [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Semantic Scholar. [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells. PMC. [Link]
-
Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. MDPI. [Link]
-
In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed. [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Semantic Scholar. [Link]
-
Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. Bentham Science. [Link]
-
Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed. [Link]
-
In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A systematic review. PubMed. [Link]
-
(PDF) In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. ResearchGate. [Link]an_Antitumor_Agent_Against_HCC)
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of 3-Nitrochromene Derivatives
Executive Summary
The 3-nitro-2H-chromene scaffold represents a privileged structure in medicinal chemistry, exhibiting potent pleiotropic effects ranging from anticancer to antimicrobial activity.[1] Unlike traditional chromenes, the introduction of a nitro group at the C3 position significantly alters the electronic landscape of the pyran ring, enhancing Michael acceptor reactivity. This guide objectively compares 3-nitrochromene derivatives against standard therapeutic agents, delineating the precise structural modifications required to optimize potency and selectivity.
Comparative Performance Analysis
The following data synthesizes experimental results comparing optimized 3-nitrochromene derivatives against clinical standards.
Table 1: Potency Comparison (Anticancer & Antibacterial)
| Biological Target | Test Compound | Standard Drug | Comparative Metric | Fold Improvement |
| Breast Cancer (MCF-7) | Cmpd 4l (8-OMe, 2-(4-Cl-Ph)) | Etoposide | IC | 36x Potency |
| MDR S. aureus | Cmpd 5s (6-Br, 8-Cl, 2-(4-Br-Ph)) | Ciprofloxacin | MIC: 4 µg/mL vs 0.5-2 µg/mL | Comparable/Lower* |
| Colon Cancer (HT-29) | Benzo[f]chromene deriv. | Doxorubicin | IC | 1.45x Potency |
| Leishmaniasis (L. donovani) | Cmpd 4m | Glucantime | IC | 0.83x (Less Potent) |
*Note: While Cmpd 5s has a higher MIC than Ciprofloxacin, it retains efficacy against MDR strains where traditional antibiotics fail due to resistance mechanisms.
Structure-Activity Relationship (SAR) Deep Dive
The pharmacological efficacy of 3-nitrochromenes is governed by the electronic and steric environment of the benzopyran core. The SAR can be dissected into three critical zones: the C2-aryl moiety, the C3-nitro pharmacophore, and the fused benzene ring (positions 5-8).
The C3-Nitro Pharmacophore (The Warhead)
The nitro group at C3 is non-negotiable for high potency. It serves two functions:
-
Electronic Activation: It makes the C4 position electron-deficient, facilitating nucleophilic attack by biological thiols (e.g., Thioredoxin Reductase).
-
Binding Affinity: It engages in hydrogen bonding within the active sites of targets like Bcl-2 or tubulin.
The Fused Benzene Ring (Positions 6 & 8)
Modifications here determine the specific biological pathway:
-
Anticancer Specificity: Electron-donating groups (EDGs) like 8-methoxy significantly enhance cytotoxicity against breast cancer lines (e.g., Compound 4l).
-
Antibacterial Specificity: Halogenation is critical.[2] A 6,8-di-halogenated pattern (e.g., 6-Br, 8-Cl) shifts the activity profile toward Gram-positive bacteria, likely by increasing lipophilicity and membrane permeability.
The C2-Aryl Substituent
-
Para-Substitution: A para-chlorophenyl or para-bromophenyl group at C2 optimizes hydrophobic interactions.
-
Steric Constraints: Bulky ortho-substituents often decrease potency by twisting the aryl ring out of the optimal binding plane.
Visualization: SAR Map
The following diagram illustrates the functional impact of specific structural modifications.
Caption: Functional dissection of the 3-nitrochromene scaffold showing how regional modifications dictate biological targets.
Mechanism of Action: The Dual Pathway
3-Nitrochromenes do not act through a single mechanism. Their potency stems from a "dual-strike" capability, particularly in cancer cells.
-
Thioredoxin Reductase (TrxR) Inhibition: The electron-deficient C4 position acts as a Michael acceptor, covalently binding to the selenocysteine residue of TrxR. This disrupts cellular redox balance, leading to ROS accumulation.
-
Apoptosis Induction: The accumulation of ROS and direct interaction with Bcl-2 family proteins triggers the intrinsic apoptotic pathway, activating Caspase-3 and Caspase-9.
Caption: The mechanistic cascade initiated by 3-nitrochromenes leading to cancer cell death via TrxR inhibition.
Experimental Protocols
Synthesis Protocol: One-Pot Henry-Condensation
This protocol is favored for its atom economy and yield compared to the two-step isolation of
Reagents:
-
Substituted Salicylaldehyde (1.0 eq)
- -Nitrostyrene derivative (1.0 eq)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (0.2 eq)
-
Solvent: Acetonitrile (
) or Ethanol ( )
Workflow:
-
Preparation: Dissolve 1.0 mmol of substituted salicylaldehyde and 1.0 mmol of the appropriate
-nitrostyrene in 5 mL of Acetonitrile. -
Catalysis: Add 20 mol% DABCO to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 40-60°C. Monitor via TLC (Hexane:EtOAc 3:1) until the aldehyde spot disappears (typically 2-4 hours).
-
Workup: Cool to RT. Pour into ice-cold water. The solid product precipitates.[3]
-
Purification: Filter the precipitate. Recrystallize from Ethanol to obtain pure 3-nitro-2H-chromene.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve 3-nitrochromene derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in medium (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics. Scientific Reports, 2025.
-
Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. European Journal of Medicinal Chemistry, 2014.[4]
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics (Basel), 2025.
-
3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie, 2012.[5]
-
Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Application Note, 2025.
Sources
- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]
- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 6-Bromo-2H-chromene-3-carboxamide
[1]
Executive Summary & Risk Context
Caution: Novel Chemical Entity (NCE) Protocols Apply.
As a researcher handling 6-bromo-2H-chromene-3-carboxamide , you are likely utilizing it as a scaffold for structure-activity relationship (SAR) studies or as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
While specific toxicological data (LD50) for this exact catalog number is often sparse, we must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR):
-
The Chromene Core: Biologically privileged scaffold; often designed to interact with specific protein targets (e.g., ion channels, kinases), implying inherent biological activity.
-
The Bromine Substituent: Increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier).
-
The Carboxamide: Generally stable, but can act as a hydrogen bond donor/acceptor, influencing binding affinity.
Operational Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . Do not rely solely on the "Warning" signal word; assume higher toxicity in solution due to enhanced bioavailability.
Hazard Identification & PPE Matrix
The following specifications replace generic "wear gloves" advice with chemically compatible barriers.
Core Hazard Statements (GHS Derived/Predicted)
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
PPE Selection Table
| Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/DCM/DMF) | Rationale & Causality |
| Respiratory | Fume Hood (Mandatory) . Backup: N95/P100 only if hood fails. | Fume Hood (Mandatory) . Sash height < 18 inches. | Prevents inhalation of fine dusts (solid) and solvent vapors (solution). |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving Required. Inner: Nitrile Outer:[3] Silver Shield® (Laminate) if using DCM. | Halogenated solvents (DCM) permeate nitrile in <1 min, carrying the brominated compound through the skin. |
| Eye Protection | Safety Glasses (with side shields) | Chemical Goggles (Indirect venting) | Splash risk increases in solution. Chromene derivatives can cause severe corneal irritation. |
| Body Defense | Lab Coat (Cotton/Poly) + Long pants + Closed shoes. | Lab Coat + Chemical Apron (if >100mL volume). | Standard barrier protection against particulates vs. bulk liquid splashes. |
Operational Workflow: From Storage to Disposal[6][7]
This workflow integrates safety checks directly into the experimental process to prevent "autopilot" errors.
Caption: Operational logic flow for handling 6-bromo-2H-chromene-3-carboxamide, prioritizing moisture control and waste stream segregation.
Detailed Technical Procedures
A. Weighing & Static Control
Brominated organic solids often exhibit high static charge, causing "fly-away" powder which leads to inhalation risks and mass balance errors.
-
Engineering Control: Place the balance inside the fume hood or use a localized powder containment enclosure.
-
Technique: Use an ionizing anti-static gun on the vial and spatula before opening.
-
Containment: Weigh into a tared vial rather than on weighing paper to minimize transfer steps.
B. Solubilization (The Critical Risk Point)
Once dissolved, the risk profile shifts from inhalation to transdermal absorption .
-
Solvent Choice: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), be aware these are excellent carriers that can transport the chromene derivative through nitrile gloves and skin.
-
Action: If a spill occurs on gloves while handling the solution, remove gloves immediately . Do not wait for breakthrough.
C. Emergency Response
-
Eye Contact: Flush immediately for 15 minutes.[4][5][6] The amide functionality can be irritating to mucous membranes.
-
Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use ethanol to wash skin; ethanol acts as a penetration enhancer for lipophilic brominated compounds, potentially driving the toxin deeper into the bloodstream.
Disposal & Decontamination[2][5][6]
Why this matters: The bromine atom mandates specific waste streams to prevent the formation of toxic byproducts (like dioxins) during incineration.
-
Primary Waste Stream: Halogenated Organic Waste .
-
Reasoning: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the compound itself contains Bromine.
-
-
Secondary Waste Stream (If Catalyzed): If this compound was used in a Suzuki or Buchwald coupling with Palladium (Pd) or Nickel (Ni), the entire solution must go to Heavy Metal Waste (or "Organic Waste with Metals").
-
Glassware Decontamination: Rinse glassware with Acetone inside the hood. Collect the acetone rinse in the Halogenated Waste container.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Chromene-3-carboxamide derivatives. Retrieved from [Link][8]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. SDS/MSDS - CAS:382147-17-3 - supplier / synthesis - C14H11N3OS - 2H-Chromene-3-carbothioic acid dicyanomethyl-methyl-amide [en.xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CHROMONE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
